Ritanserin was rigorously tested for its potential to treat alcohol dependence in the 1990s. The tables below summarize the design and outcomes of two key phase III clinical trials.
Table: Trial Design and Patient Demographics | Trial Aspect | Description | | :--- | :--- | | Study Reference | this compound Study Group, 1996 [1] | this compound in Alcoholism Work Group, 1999 [2] | | Study Design | Randomized, double-blind, placebo-controlled [1]. | Placebo-controlled, double-blind, international multicenter [2]. | | Patient Population | 423 alcohol-dependent subjects [1]. | 493 patients with moderate or severe alcohol dependence (DSM-III-R) [2]. | | Treatment Groups & Doses | this compound (2.5 mg/day or 5 mg/day) or placebo [1]. | this compound (2.5, 5, or 10 mg/day) or placebo [2]. | | Treatment Duration | 12 weeks (with 1-week single-blind placebo run-in) [1]. | 6 months [2]. | | Concomitant Therapy | All subjects received weekly manual-guided cognitive-behavioral therapy [1]. | Information not specified in abstract. |
Table: Efficacy and Safety Outcomes
| Outcome Measure | Findings |
|---|---|
| Alcohol Intake & Craving | No significant difference between any this compound dose and placebo on measures of alcohol drinking or craving. All groups (including placebo) showed marked clinical improvement within the structured program [1]. |
| Relapse Rate & Drinking | No significant differences between this compound and placebo in relapse rate, time to relapse, or quantity/frequency of drinking after relapse [2]. |
| Safety & Tolerability | Generally well tolerated. Most frequent adverse experiences were headache and insomnia. A small, dose-related prolongation of the QTc interval on electrocardiogram was noted [1] [2]. |
| Conclusion | The results do not support an important role for this compound in the treatment of alcohol dependence [1] [2]. |
Recent scientific inquiry has uncovered a novel and promising research application for this compound, far from its original psychiatric focus.
The following diagram illustrates the proposed signaling pathway and cellular effect of this compound in this context.
Proposed mechanism of this compound's action on limbal stromal cells, via the MAPK/ERK pathway, to modulate key genes involved in aniridia-associated keratopathy. [3]
For scientific professionals, here is a detailed methodology from a 2024 study investigating this compound's effect on human limbal stromal cells [3].
Key experiments demonstrating ritanserin's efficacy and mechanisms are summarized in the table below.
| Experimental Goal | Cell Lines / Model Used | Key Protocols & Methods | Critical Findings |
|---|
| Cell Viability & Apoptosis [1] | NSCLC (A549, H1650) and SCLC (H82) cells [1] | - WST-1 Proliferation Assay: Cells plated in 96-well plates, treated with this compound or DMSO vehicle for specified times, and viability measured via absorbance after adding WST-1 reagent [1].
This compound exerts anticancer effects by simultaneously inhibiting multiple kinases in crucial cellular pathways, as illustrated below.
This compound simultaneously inhibits a network of kinases across multiple cellular pathways, collectively inducing apoptosis in cancer cells. [1] [2]
In Small Cell Lung Cancer (SCLC), this compound demonstrates a more focused mechanism by specifically targeting c-RAF and blocking the MAPK signaling pathway.
In SCLC, this compound specifically inhibits c-RAF activation, thereby blocking the downstream MEK/ERK oncogenic signaling pathway and leading to apoptosis. [1] [2]
This compound presents a compelling case for drug repurposing in oncology. Its unique polypharmacology targeting a kinase network may help overcome drug resistance common with single-target agents [1]. The compound has a known human safety profile from previous clinical trials, which could potentially accelerate its translational path [1] [3]. Research is now focusing on developing this compound analogs with improved DGKα isoform specificity and potency for cancer treatment [3].
Ritanserin (developmental code name R-55667) is a selective serotonin antagonist medication that has been extensively investigated for its potential therapeutic applications in neuropsychiatry and, more recently, in oncology and rare genetic disorders. Initially described as an anxiolytic, antidepressant, antiparkinsonian agent, and antihypertensive agent, this compound was chiefly investigated as a drug to treat insomnia, particularly for its ability to significantly enhance sleep quality by increasing slow wave sleep through potent and concomitant 5-HT2A and 5-HT2C receptor antagonism [1]. Despite promising pharmacological properties, this compound was never approved or marketed for medical use due to safety concerns, particularly dose-dependent QTc interval prolongation that increases the risk of life-threatening cardiac arrhythmias [2]. However, it remains an valuable research tool in neuroscience and has recently emerged as a candidate for drug repurposing in oncology and rare ocular diseases [1] [3].
The development of this compound represents an important milestone in neuropharmacology, particularly as the atypical antipsychotic risperidone was developed from this compound [1]. This historical significance underscores its role as a prototype compound that helped advance our understanding of serotonin receptor pharmacology and its therapeutic applications in central nervous system disorders.
This compound exhibits high affinity and selectivity for specific serotonin receptor subtypes, with additional activity at other receptor targets:
Table 1: Receptor Binding Profile of this compound
| Receptor Target | Affinity (Ki value) | Relative Selectivity | Functional Activity |
|---|---|---|---|
| 5-HT2A | 0.3-0.45 nM [1] [4] | Primary target | Potent antagonist [1] |
| 5-HT2C | 0.71-6 nM [1] [4] | Primary target | Potent antagonist [1] |
| 5-HT1D | <1 μM [1] | Moderate affinity | Antagonist [1] |
| 5-HT2B | Not fully quantified | Moderate affinity | Antagonist [1] |
| 5-HT5A | Not fully quantified | Moderate affinity | Binds [1] |
| 5-HT6 | Not fully quantified | Moderate affinity | Binds [1] |
| 5-HT7 | Not fully quantified | Moderate affinity | Binds [1] |
| H1 (histamine) | ~39-fold lower than 5-HT2A [1] | Low affinity | Limited activity [1] |
| D2 (dopamine) | ~77-fold lower than 5-HT2A [1] | Low affinity | Limited activity [1] |
| α1-adrenergic | ~107-fold lower than 5-HT2A [1] | Low affinity | Limited activity [1] |
| α2-adrenergic | ~166-fold lower than 5-HT2A [1] | Low affinity | Limited activity [1] |
This compound demonstrates a slow dissociation rate from the 5-HT2 receptor, with a half-life of 160 minutes, compared to altanserin's 15 minutes, resulting in much greater target coverage and prolonged receptor occupancy [2]. This persistent antagonist binding is a property distinct from antagonist potency that contributes to its long-lasting pharmacological effects.
Table 2: Pharmacokinetic Properties of this compound
| Parameter | Characteristics | Clinical Relevance |
|---|---|---|
| Half-life | Approximately 40 hours [2] | Prolonged pharmacokinetic activity |
| QTc prolongation | Dose-dependent [2] | Limits clinical use, particularly at higher doses |
| Cardiac risk | Increased risk of life-threatening arrhythmias [2] | Primary reason for discontinuation from clinical development |
This compound primarily functions as a potent and selective antagonist at serotonin 5-HT2A and 5-HT2C receptors. These receptors are G protein-coupled receptors widely distributed throughout the central nervous system, including the cortex, hippocampus, amygdala, thalamus, hypothalamus, and brainstem [2]. These receptors functionally interact with and modulate the activity of GABAergic, dopaminergic, and cholinergic neurons, thereby influencing multiple aspects of neurotransmission [2].
The 5-HT2A receptor antagonism underlines many of this compound's key effects, including its influence on sleep architecture, mood regulation, and sensorimotor processing. Blockade of 5-HT2A receptors also ameliorates extrapyramidal motor disorders associated with antipsychotic (dopamine D2 receptor antagonist) treatment and increases nigrostriatal neuronal firing in dopaminergic cells, suggesting anti-parkinsonian activity [2].
Recent research has revealed that this compound also acts as a potent inhibitor of diacylglycerol kinase alpha (DGKα) [1]. As such, it may be used to treat certain types of glioblastoma and melanoma [1]. Additionally, this compound blocks c-RAF activation and induces apoptotic cell death of non-small cell lung cancer and small cell lung cancer cells [1].
In ocular research, this compound has been found to activate PAX6 production through the selective inactivation of the MEK/ERK signaling pathway [3]. This mechanism underlies its potential therapeutic application in congenital aniridia, where it can rescue PAX6 haploinsufficiency of mutant limbal cells, defective cell migration, and PAX6-target gene expression [3].
Illustration of this compound's primary serotonergic antagonism and secondary non-serotonergic mechanisms contributing to its diverse pharmacological effects.
Schizophrenia: this compound augmentation of antipsychotics has demonstrated effects predominantly on negative symptoms in patients poorly controlled on classical antipsychotic agents [2]. A double-blind randomized placebo-controlled study demonstrated that this compound significantly improved negative symptoms of schizophrenia [1]. Open-label trials of 20 mg this compound alone for 4 weeks showed improvement in both negative and positive symptoms [2].
Anxiety and Depression: this compound has been investigated in clinical trials for neuropsychiatric disorders including generalized anxiety disorder (GAD) and depression [2]. In generalized anxiety disorder, 10 mg this compound was as effective as 4 mg lorazepam in improving anxiety but tended to aggravate panic disorder [2]. The compound has also been studied in dysthymia and major depression, where it increased slow-wave sleep without consistently modifying other sleep variables [2].
Sleep Disorders: this compound has been administered to poor sleepers, patients with chronic primary insomnia, and psychiatric patients with GAD or mood disorders, resulting in significant increases in slow-wave sleep (SWS) and reductions in stage 2 sleep and awakenings [2]. In healthy volunteers, administration of 5 mg resulted in almost a 50% increase in subsequent nighttime SWS, without changes in total sleep time or sleep efficiency [2].
This compound has demonstrated potential in modulating drug-seeking behavior, particularly for alcohol. In animal models, this compound reduced alcohol intake and alcohol preference in a dose-related manner [5]. The activity of this compound started at doses ≥0.04 mg/kg and in the active dose range, this compound reduced alcohol intake by 46 to 67% and alcohol preference by 33 to 42% [5]. The effect of this compound on ethanol intake may be due to increased synaptic availability of 5-HT in the nucleus accumbens [6].
Despite promising preclinical data, this compound has not shown efficacy in the treatment of alcohol dependence in rigorously conducted clinical trials, and higher doses are precluded by its potential to cause dose-dependent prolongation of the QTc interval [2].
Recent research has identified this compound as a potent inhibitor of diacylglycerol kinase alpha (DGKα), enabling potential repurposing for oncology applications [1]. As such, it may be used to treat certain types of glioblastoma and melanoma [1]. It has also been used as a reference compound to identify putatively more selective and potent DGKα inhibitors to treat these forms of cancer as well as possibly others [1].
Additionally, this compound blocks c-RAF activation and induces apoptotic cell death of non-small cell lung cancer and small cell lung cancer cells [1]. A chemoproteomic study discovered that this compound targets a kinase network mediating apoptotic cell death of lung tumor cells [1].
Recent high-throughput screening identified this compound as a promising candidate for treating congenital aniridia, a rare panocular disease causing progressive severe visual impairment and blindness [3] [7]. This compound can rescue PAX6 haploinsufficiency of mutant limbal cells, defective cell migration, and PAX6-target gene expression [3]. This effect occurs through the selective inactivation of the MEK/ERK signaling pathway [3].
In human limbal stromal cells from subjects with congenital aniridia, this compound treatment increased PAX6 messenger RNA (mRNA) and decreased TGF-β1 and FOSL2 mRNA levels [8]. These findings strongly suggest that repurposing this therapeutic molecule could be effective in preventing or treating existing blindness by restoring corneal transparency in aniridia patients [3].
Cell Culture Conditions:
Treatment Protocol:
Assessment Methods:
Animal Models:
Dosing Protocol:
Behavioral Assessment:
Cell Culture Models:
Treatment and Analysis:
The primary safety concern with this compound is its potential to cause dose-dependent prolongation of the QTc interval on the electrocardiogram, which may increase the risk for life-threatening cardiac arrhythmias [2]. This cardiotoxicity risk has limited the use of higher doses in clinical settings and ultimately prevented its approval for medical use [2].
Despite these concerns, this compound has been shown to have neuroprotective properties in several models. Specifically, this compound mitigates neurotoxic effects caused by MDMA in cortical, striatal, and hippocampal neurons [2]. Additionally, clinical studies have reported that discontinuation after 8 weeks of treatment was not associated with withdrawal symptoms [2].
This compound remains a compound of significant research interest despite its failure to achieve regulatory approval for clinical use. Its well-characterized pharmacology as a potent 5-HT2A/2C receptor antagonist continues to make it a valuable tool for neuroscience research, while newly discovered mechanisms such as DGKα inhibition and MEK/ERK pathway repression have opened promising avenues for drug repurposing in oncology and rare diseases [1] [3].
Future research directions should focus on:
Ritanserin exerts its effects through several key targets, with DGKα inhibition representing its most investigated mechanism in recent cancer research.
| Target | Primary Known Action | Functional Outcome | Key Evidence/Context |
|---|---|---|---|
| 5-HT₂A/₂C Receptors | Potent inverse agonist/antagonist [1] | Modulates serotonin signaling; originally investigated for psychiatric disorders [2]. | |
| Diacylglycerol Kinase α (DGKα) | Inhibits kinase activity (IC₅₀ in sub-micromolar range) [3] | Increases diacylglycerol (DAG), decreases phosphatidic acid (PA); activates PKC, induces cancer cell death [4] [3]. | Core mechanism for anti-cancer & immunomodulatory effects [4] [5] [3]. |
| c-RAF Kinase | Inhibits kinase activity [1] | Blocks MAPK signaling pathway; contributes to anti-cancer activity, particularly in SCLC [1]. | This compound blocks c-RAF but not B-RAF activation of oncogenic pathways [1]. |
| Voltage-Gated Ca²⁺ Channels | Blocks CaV1.2 channels (Kr = 3.61 µM) [6] | Causes vascular smooth muscle relaxation; suggests potential for cardiovascular applications [6]. | Effect is use-dependent and shifts voltage-dependence of inactivation [6]. |
The following diagram illustrates the core signaling pathway affected by this compound's inhibition of its primary target, DGKα, and the consequent downstream effects that contribute to its anti-cancer properties:
Figure 1: this compound inhibits DGKα, altering DAG-PA balance to block cancer growth signals.
Recent studies provide robust evidence for this compound's efficacy, particularly in hematological cancers, supported by detailed experimental methodologies.
A 2023 study demonstrated that this compound inhibits AML progression in a dose- and time-dependent manner [4]. Key findings include:
The following workflow outlines standard methodology used to evaluate this compound's cellular mechanisms:
Figure 2: Standard in vitro workflow to assess this compound effects on cancer cells.
This compound's unique polypharmacology presents distinct advantages and challenges for therapeutic development.
This compound has transformed from a serotonin receptor antagonist into a promising multi-target investigative tool, primarily for oncology and immunology. Its defined safety profile supports potential for rapid clinical translation.
The table below summarizes the key affinity (Ki) values of ritanserin for the 5-HT2A receptor and other selected molecular targets.
| Receptor / Enzyme | Ki Value | Affinity Description | Primary Function |
|---|---|---|---|
| 5-HT2A Receptor | 0.45 nM [1] | High Affinity | Primary target; potent antagonist [1] |
| 5-HT2C Receptor | 0.71 nM [1] | High Affinity | Potent antagonist [1] |
| 5-HT1Dα Receptor | 7.30 (pKi) [2] | Moderate Affinity | Antagonist; allows discrimination from 5-HT1Dβ [2] |
| Diacylglycerol Kinase α (DGKα) | IC50 = 15 µM [3] | Low Potency | Inhibitor; explored in oncology research [1] [3] |
| Dopaminergic Receptors | IC50 = 69 nM [3] | Moderate Potency | Antagonist [3] |
The exceptional selectivity of this compound for 5-HT2A and 5-HT2C receptors is clear when compared to its affinity for other sites. Its affinity for histamine H1, dopamine D2, and α-adrenergic receptors is 39 to 166 times lower than for the 5-HT2A receptor [1].
This compound's binding affinity was characterized using standard radioligand competition binding assays.
This compound functions primarily as a 5-HT2A receptor antagonist. The 5-HT2A receptor is a Gq-protein coupled receptor (GPCR). The following diagram illustrates the constitutive signaling pathway and how this compound acts upon it.
This compound binds to the 5-HT2A receptor to block serotonin's action and constitutive receptor activity.
Although never marketed as a therapeutic drug, this compound is a foundational tool in biomedical research.
The table below summarizes the key receptor binding affinity (Ki) data for ritanserin.
| Receptor Type | Ki Value (nM) | Selectivity Ratio (vs. 5-HT2A) | Primary Assay & Experimental Notes |
|---|---|---|---|
| 5-HT2A | 0.45 nM [1] | (Reference) | Rat frontal cortex tissue; competitive binding assay [1] [2]. |
| 5-HT2C | 0.71 nM [1] | ~1.6-fold lower affinity | Rat frontal cortex tissue; high affinity for serotonin-S2 sites [1] [2]. |
| H1 (Histamine) | 17.55 nM [2] | 39-fold lower affinity | Guinea pig cerebellum; slow dissociation (t1/2 = 77 min) [2]. |
| D2 (Dopamine) | 34.65 nM [2] | 77-fold lower affinity | Rat striatum; rapid, fully competitive dissociation (t1/2 = 11 min) [2]. |
| α1 (Adrenergic) | 48.15 nM [2] | 107-fold lower affinity | Rat cortex [2]. |
| α2 (Adrenergic) | 74.7 nM [2] | 166-fold lower affinity | Rat cortex [2]. |
The foundational data for this compound's Ki values were established using radioligand binding assays on rat brain tissue [2].
High-resolution crystal structures reveal how this compound binds to the human 5-HT2C receptor [4].
The diagram below illustrates the key molecular interactions between this compound and the 5-HT2C receptor binding pocket.
Key molecular interactions stabilizing this compound in the 5-HT2C receptor binding pocket.
Beyond its primary mechanism, this compound's polypharmacology is relevant for research and therapeutic development.
Ritanserin is characterized as a potent and long-acting serotonin antagonist [1]. Its binding profile is defined by a very strong affinity for specific serotonin receptor subtypes, with a key selectivity characteristic outlined below:
| Receptor | Binding Affinity | Notes |
|---|---|---|
| 5-HT2A | Very Strong Antagonism ( [1]) | Primary high-affinity target. |
| 5-HT2C | Very Strong Antagonism ( [1]) | Primary high-affinity target. |
A critical aspect of this compound's pharmacology is its selectivity. It displays little to no affinity for dopamine D2 receptors, which distinguishes it from many antipsychotics and is a key feature in its receptor binding profile [1].
The following methodology, based on standard radioligand binding assays, is how the affinity data for a drug like this compound would be determined.
This experiment measures the affinity (Ki or IC50) of this compound for a target receptor by assessing its ability to compete with a known radioactive ligand (radioligand) [2] [3].
Experimental workflow for determining receptor binding affinity via radioligand competition assay.
A binding assay confirms affinity but not a drug's functional effect (agonist, antagonist). This is determined by assays like a miniG protein recruitment assay [4].
Ritanserin's mechanism varies by biological context. The following diagram illustrates its two primary, context-dependent mechanisms of action.
The following table summarizes the methodologies and key findings from pivotal studies on this compound.
| Disease Model | Experimental Model & Cell Lines | Key In-Vitro Methods | Key In-Vivo Model | Major Findings |
|---|---|---|---|---|
| Acute Myeloid Leukemia (AML) [1] | Cell lines: Kasumi-1, KG-1α; Primary human AML cells [1] | CCK-8 cell viability assay, Annexin V/PI apoptosis assay, Western blotting [1] | NOD-PRKDC/IL-2RG/mouse xenograft [1] | Inhibited cell proliferation, induced apoptosis; suppressed tumor growth in vivo; DGKα expression correlated with poor survival [1]. |
| Glioblastoma & Melanoma [2] | Not specified in detail; research referenced as identifying this compound's role [2] | Not specified in detail [2] | Not specified [2] | Acts as a potent DGKα inhibitor; potential for treating specific cancer types [2]. |
| Congenital Aniridia [3] | Mutant human limbal epithelial cells (LECs) [3] | qPCR, Western blotting, cell migration assays [3] | Not applicable (in-vitro study) [3] | Rescued PAX6 haploinsufficiency, improved cell migration, restored target gene expression via MEK/ERK pathway suppression [3]. |
| Aniridia-associated Keratopathy [4] | Primary human limbal stromal cells (LSCs) from aniridia patients and healthy subjects [4] | qPCR, Western blotting [4] | Not applicable (in-vitro study) [4] | Altered expression of PAX6, TGF-β1, and keratocyte markers; potential impact on corneal stromal wound healing [4]. |
This compound is being investigated for repurposing in several areas:
For your work, note that this compound is not an approved drug and is used for research purposes only [2] [7]. Its affinity for multiple targets (polypharmacology) requires careful experimental design, including the use of selective controls like ketanserin to distinguish 5-HT₂ₐ effects from DGKα effects [5].
Ritanserin is characterized by its potent and selective action on specific serotonin receptors.
Table 1: Pharmacodynamic Profile of this compound
| Receptor / Target | Affinity / Potency (IC50 or Ki) | Primary Action | Research & Therapeutic Implications |
|---|---|---|---|
| 5-HT2A Receptor | Ki = 0.45 nM; IC50 = 0.9 nM [1] [2] | Potent antagonist [1] | Investigation for schizophrenia (negative symptoms), sleep enhancement (increases slow-wave sleep) [1]. |
| 5-HT2C Receptor | Ki = 0.71 nM [1] | Potent antagonist [1] | Potential anxiolytic and antidepressant effects [1]. |
| Diacylglycerol Kinase α (DGKα) | IC50 = 16.7 µM (cellular assay) [2] | Potent inhibitor [1] | Investigated for cancer therapy (glioblastoma, melanoma, lung cancer) [1]. |
| Other Receptors (H1, D2, α1/α2-adrenergic) | 39- to 166-fold lower affinity than 5-HT2A [1] | Weak antagonist [3] | Demonstrates selectivity, reducing potential for side effects mediated by these receptors [1]. |
Table 2: Chemical and Preclinical Data
| Property | Detail |
|---|---|
| Molecular Formula / Weight | C27H25F2N3OS / 477.57 g·mol⁻¹ [1] |
| CAS Number | 87051-43-2 [4] |
| Melting Point | 145.5 °C [4] |
| Solubility | >10 mg/mL in methanol; soluble in DMSO (52.35 mM) [4] [2] |
| In Vivo Efficacy (Animal Models) | • Blocks 5-HTP-induced head twitches in rats (10 mg/kg) [3]. • Long-acting 5-HT2A occupancy (>70% for 48 h post-subcutaneous administration in rats/guinea pigs at 2.5 mg/kg) [3]. • Slows xenograft tumor growth in mice (A549 lung cancer cells, 10 mg/mice) [2]. | | Acute Toxicity (LD50, oral, rat) | ~956 mg/kg [4] |
This compound was initially investigated in clinical trials for conditions including insomnia, depression, anxiety, schizophrenia, and migraine [1]. A key reason it was never marketed was due to unrevealed safety problems that halted its clinical development for these indications [1] [5].
This compound is a reference standard for selective 5-HT2A/2C antagonism.
This compound's anticancer activity is primarily linked to DGKα inhibition.
Mechanism of Action in Cancer Research
The most detailed solubility data comes from a commercial supplier's assay guide. The following table summarizes the available quantitative data for preparing ritanserin stock solutions [1].
| Solvent | Solubility | Conditions / Notes |
|---|---|---|
| DMSO | ≥ 25 mg/mL (52.35 mM) | Solution may require ultrasonication; the solvent is hygroscopic and can impact solubility, requiring use of newly opened DMSO [1]. |
| Water | < 0.1 mg/mL | Practically insoluble [1]. |
| In Vivo Formulation | ≥ 2.08 mg/mL (4.36 mM) in 10% DMSO + 90% Corn Oil | Forms a clear solution; careful selection advised for administration periods over half a month [1]. |
For in vivo studies, one research publication detailed a specific formulation: this compound was first dissolved in DMSO and then diluted with a 0.3% (w/v) CMC-Na (sodium carboxymethyl cellulose) suspension for intraperitoneal injection in mouse models [2].
The provided search results include several key experiments that detail how this compound is handled in a research context.
This protocol is used to study this compound's potential to treat aniridia by rescuing PAX6 gene function [3] [4].
This method is used to validate changes in gene expression after this compound treatment [5] [4].
This protocol assesses the effect of this compound on tumor growth in vivo [1] [2].
This compound is primarily investigated as a potent and selective serotonin 5-HT2 receptor antagonist [6] [7] [1]. Current research explores its potential for drug repurposing, focusing on two main mechanisms, as illustrated below [8] [9] [3]:
Research on this compound's two primary mechanisms of action.
This compound is a potent serotonin antagonist with high selectivity for 5-HT₂A and 5-HT₂C receptor subtypes, initially developed for psychiatric and neurological conditions. Beyond its serotonergic activity, this compound has been identified as a specific inhibitor of diacylglycerol kinase alpha (DGKα), expanding its potential therapeutic applications to oncology and rare diseases. This dual mechanism underpins its diverse physiological effects, ranging from sleep modulation to anti-tumor activity. The drug exhibits favorable oral bioavailability and has demonstrated a well-tolerated safety profile in clinical studies, making it an attractive candidate for drug repurposing initiatives.
Recent research has revealed this compound's ability to influence critical cellular signaling pathways, including MAPK/ERK, JAK-STAT, and PLD-mediated signaling, providing mechanistic insights into its therapeutic effects. These properties have prompted investigation into this compound's potential for treating conditions as diverse as acute myeloid leukemia, aniridia-related keratopathy, and substance use disorders. The compound's dose-dependent effects have been documented across multiple biological systems, necessitating standardized protocols for evaluating its efficacy in various therapeutic contexts. This document provides comprehensive application notes and experimental protocols for researchers investigating this compound's dose-response relationships in preclinical and clinical settings.
This compound demonstrates a clear dose-response relationship in sleep modulation, particularly in enhancing slow-wave sleep (SWS). In a randomized, double-blind, placebo-controlled crossover study with twelve normal volunteers, this compound administered at doses of 1 mg, 3 mg, 10 mg, and 30 mg produced dose-dependent increases in SWS duration. Higher doses evoked progressively greater enhancement of SWS, with 10 mg diazepam used as an active comparator. This seminal study established the foundational dose-response relationship for this compound's effects on sleep architecture [1]. The dose-dependent effects on sleep have been replicated in special populations, including patients with narcolepsy and dysthymia, though with varying therapeutic outcomes across conditions.
In acute myeloid leukemia (AML) models, this compound demonstrates potent anti-proliferative activity through its DGKα inhibitory effects. In vitro studies using multiple AML cell lines (Kasumi-1 and KG-1α) show that this compound inhibits AML progression in dose- and time-dependent manners. Anti-leukemic effects become significant at concentrations ranging from 5-20 μM across 24-72 hour treatment periods. These findings have been validated in xenograft mouse models, where this compound administered at 5 mg/kg/day significantly reduced leukemia burden [3].
Table 1: Dose-Dependent Effects of this compound in Various Disease Models
| Therapeutic Area | Effective Dose Range | Key Response Parameters | Model System |
|---|---|---|---|
| Sleep Enhancement | 1-30 mg | Increased slow-wave sleep duration | Human clinical trial |
| AML Treatment | 5-20 μM | Reduced cell viability, increased apoptosis | Cell lines (Kasumi-1, KG-1α) |
| AML Treatment | 5 mg/kg/day | Reduced tumor burden | Mouse xenograft |
| Aniridia Therapy | 10-20 μM | PAX6 restoration, improved cell migration | Human limbal stem cells |
In congenital aniridia models, this compound rescues PAX6 haploinsufficiency in a concentration-dependent manner. Treatment of mutant limbal cells with this compound (10-20 μM) effectively restores PAX6 production and improves cellular migration capacity. These effects are mediated through this compound's ability to selectively inactivate the MEK/ERK signaling pathway, demonstrating its utility in addressing the underlying molecular pathology of this rare eye disease [4].
Table 2: this compound Dosing Regimens for Preclinical Studies
| Study Type | Model System | Dose/Concentration | Administration | Duration |
|---|---|---|---|---|
| In vitro anti-AML | Cell lines | 1-20 μM | Culture medium | 24-72 hours |
| In vivo anti-AML | Mouse xenograft | 5 mg/kg/day | Intraperitoneal | 2 weeks |
| Molecular studies | Cell lines | 10-20 μM | Culture medium | 24-48 hours |
| Ocular therapy | Limbal stem cells | 10-20 μM | Culture medium | 24-72 hours |
This compound exerts its diverse therapeutic effects through multiple interconnected signaling pathways. As a serotonin receptor antagonist, it primarily blocks 5-HT₂A and 5-HT₂C receptors, which modulates sleep architecture and potentially influences reward pathways. More recently, its function as a DGKα inhibitor has been elucidated, revealing novel mechanisms in oncology and rare diseases. DGKα phosphorylates diacylglycerol (DAG) to produce phosphatidic acid (PA), and this compound's inhibition of this enzyme affects downstream signaling cascades including PLD, MAPK/ERK, and JAK-STAT pathways.
In AML models, this compound negatively regulates SphK1 expression through PLD signaling while simultaneously inhibiting Jak-Stat and MAPK signaling pathways via DGKα inhibition. This multi-pathway approach disrupts survival signals in leukemic cells, leading to cell cycle arrest and apoptosis. In ocular disease models, this compound activates PAX6 production through selective inactivation of the MEK/ERK signaling pathway, demonstrating tissue-specific pathway modulation. The following diagram illustrates this compound's primary mechanisms of action:
Diagram 1: this compound's signaling pathways and biological effects. This compound primarily targets 5-HT₂A, 5-HT₂C receptors and DGKα enzyme, leading to diverse downstream effects through multiple signaling pathways.
The dose-dependent nature of these pathway modulations is critical to their therapeutic application. Lower this compound concentrations may preferentially affect serotonergic signaling, while higher concentrations are required for effective DGKα inhibition and subsequent pathway modulation. Understanding these concentration-response relationships enables researchers to optimize dosing for specific therapeutic endpoints.
This compound represents a promising therapeutic candidate with applications spanning multiple disease areas. The well-defined dose-response relationships established in sleep studies provide a foundation for investigating its efficacy in oncology and rare diseases. The protocols outlined herein enable standardized assessment of this compound's effects across different biological systems, facilitating comparison of results across research groups and therapeutic areas.
Future studies should focus on optimizing dosing regimens for specific indications, exploring combination therapies, and further elucidating the temporal dynamics of pathway modulation. The repurposing potential of this compound warrants continued investigation through well-designed clinical trials that incorporate biomarker assessments to verify target engagement. As research progresses, these application notes and protocols will serve as living documents to be updated with emerging evidence regarding this compound's mechanisms and therapeutic applications.
This compound is a selective serotonin antagonist with particularly high affinity for 5-HT2A (Ki = 0.45 nM) and 5-HT2C (Ki = 0.71 nM) receptor subtypes [1]. Initially developed as a potential therapeutic for insomnia, depression, and anxiety, it was never marketed for medical use due to safety concerns but remains an important research tool in neuroscience and sleep pharmacology [1]. The drug's most notable pharmacological effect is the significant enhancement of slow wave sleep (SWS), also known as deep sleep, which constitutes stages 3 and 4 of non-REM sleep and is characterized by high-voltage, synchronized electroencephalographic (EEG) waveforms [2]. SWS has been hypothesized to be a time of heightened neurophysiological restoration and is regulated by a homeostatic process that reflects prior wakefulness duration [2].
The discovery that this compound substantially increases SWS duration in humans [3] [4] has established it as a prototypical compound for studying serotonin-mediated sleep regulation mechanisms. Beyond its sleep-enhancing properties, recent research has identified this compound as a potent inhibitor of diacylglycerol kinase alpha (DGKα), leading to investigations of its potential applications in oncology [1] [5]. These diverse pharmacological activities make this compound a valuable compound for exploring the role of serotonin receptors in sleep-wake regulation and disease pathophysiology.
The serotonergic system plays a crucial role in sleep-wake regulation, with serotonin historically characterized as a "wakefulness" neurotransmitter [7]. However, this simplistic view has been refined through the study of 5-HT2 receptor antagonists, which demonstrate that specific serotonin receptor subtypes mediate different aspects of sleep architecture. This compound's SWS-enhancing effects result from the disinhibition of sleep-promoting circuits rather than direct agonistic activity, effectively removing a tonic inhibitory influence on SWS generation [8]. This mechanism differs fundamentally from GABAergic sleep agents such as benzodiazepines, which primarily enhance light sleep stages rather than deep sleep.
Beyond its serotonergic activity, this compound has been identified as a potent inhibitor of diacylglycerol kinase alpha (DGKα) [1] [5], an enzyme that phosphorylates diacylglycerol (DAG) to produce phosphatidic acid (PA). This activity has significant implications for cell signaling pathways, particularly in the context of cancer biology, as both DAG and PA function as important lipid second messengers [5]. Through DGKα inhibition, this compound affects multiple signaling pathways, including:
This DGKα inhibitory activity has led to the investigation of this compound as a potential therapeutic agent in various cancers, including glioblastoma, melanoma, and acute myeloid leukemia (AML) [1] [5]. The compound's ability to inhibit DGKα and subsequently negatively regulate SphK1 expression through PLD signaling may contribute to its anti-tumor effects observed in preclinical models [5].
Table 1: this compound's Primary Molecular Targets and Functional Consequences
| Molecular Target | Affinity (Ki) | Primary Functional Consequences | Research Implications |
|---|---|---|---|
| 5-HT2A Receptor | 0.45 nM | SWS enhancement; possible mood modulation | Sleep architecture studies; psychiatric therapeutic development |
| 5-HT2C Receptor | 0.71 nM | Primary SWS enhancement; appetite regulation | Sleep pharmacology; metabolic disorder research |
| DGKα Enzyme | Not fully characterized | Inhibition of cancer cell proliferation; immunomodulation | Oncology research; cancer therapeutic development |
| 5-HT2B Receptor | Not specified | Uncertain sleep effects; possible cardiac development role | Limited application due to safety concerns |
The following diagram illustrates this compound's primary molecular targets and their downstream effects on sleep regulation and cancer cell proliferation:
This compound demonstrates a clear dose-response relationship for SWS enhancement in human subjects [4]. In a randomized, double-blind, placebo-controlled crossover study with twelve normal volunteers, this compound administration resulted in dose-dependent increases in SWS duration across a dose range of 1 mg to 30 mg [4]. The magnitude of SWS enhancement observed with this compound significantly exceeds that of other serotonergic antagonists, with a 51.4% increase in SWS compared to 17.2-24.4% increases observed with ketanserin at doses of 20-40 mg [6].
The chronicity of administration appears to influence the persistence of this compound's effects on different physiological systems. In a study of chronic this compound administration over two weeks, the enhancement of SWS was maintained throughout the treatment period without evidence of tolerance [9]. However, the prolactin response to L-tryptophan challenge, which was augmented following acute this compound administration, returned to baseline levels with chronic treatment, suggesting adaptation occurs in certain 5-HT-mediated neuroendocrine responses despite persistent effects on sleep architecture [9].
Table 2: Quantitative Effects of this compound on Slow Wave Sleep in Human Studies
| Study Design | Dose/Regimen | SWS Increase | Additional Effects | Reference |
|---|---|---|---|---|
| Acute administration in healthy volunteers | 5 mg single dose | 51.4% | - | [6] |
| Dose-response study (placebo-controlled crossover) | 1-30 mg range | Dose-dependent | Maximal effect at higher doses | [4] |
| Chronic administration (2 weeks) | 5 mg repeated | Sustained enhancement | Neuroendocrine adaptation | [9] |
| Sleep restriction paradigm (comparator) | Tiagabine 8 mg | +29.1 min (+40.9%) | Improved PVT performance | [2] |
This compound belongs to a broader class of pharmacological agents that enhance SWS through diverse mechanisms of action [2]. Unlike GABAergic drugs such as tiagabine (a GAT-1 inhibitor) or gaboxadol (an extrasynaptic GABAA receptor agonist), this compound increases SWS through serotonergic antagonism rather than enhanced inhibitory neurotransmission [2]. Other drug classes with SWS-enhancing properties include α2-δ calcium channel ligands (e.g., gabapentin, pregabalin) and agents with mixed receptor affinities (e.g., mirtazapine, trazodone, olanzapine), many of which share 5-HT2A antagonism as a common mechanism [2].
The functional consequences of SWS enhancement appear to extend beyond simple sleep architecture changes. In sleep restriction paradigms, SWS-enhancing agents such as tiagabine and gaboxadol have demonstrated improved neurobehavioral performance on tasks such as the Psychomotor Vigilance Task (PVT) and Wisconsin Card Sorting Task (WCST), suggesting that SWS enhancement may counteract some cognitive deficits associated with sleep loss [2]. Similarly, this compound has been shown to improve subjective sleep quality ratings in dysthymic patients with sleep disturbances [1] [4].
4.1.1 Study Population and Design Human sleep studies with this compound typically employ randomized, double-blind, placebo-controlled designs, either parallel-group or crossover [4] [9]. Studies generally enroll 12-40 healthy adult volunteers with normal sleep patterns, though some investigations have included specific patient populations such as dysthymic patients with sleep disturbances [1]. Key exclusion criteria typically include history of significant medical or psychiatric illness, substance abuse, current medications affecting sleep or serotonin systems, and shift work or recent transmeridian travel.
4.1.2 Dosing and Administration Based on published literature, the following dosing strategies have been employed:
4.1.3 Polysomnographic Recording Parameters Standard polysomnographic recordings should include:
4.1.4 Sleep Stage Scoring and Quantitative Analysis
4.1.5 Secondary Outcome Measures
4.2.1 Species and Housing Conditions Rat studies represent the primary animal model for this compound sleep research, typically using Sprague-Dawley rats weighing 230-260g at implantation [7]. Animals should be housed individually with food and water available ad libitum, maintained on a 12-hour light/dark cycle (lights on typically from 0900-2100 hours) at controlled ambient temperature (21°C) [7]. Proper habituation to recording conditions is essential, with at least 5-7 days of adaptation to recording cables and injection procedures prior to experimental recordings.
4.2.2 Surgical Procedures for EEG/EMG Electrode Implantation Under halothane (2%) or isoflurane anesthesia using stereotaxic instrumentation:
4.2.3 Drug Administration and Recording Parameters
4.2.4 Vigilance State Scoring and Spectral Analysis in Rodents Visual or automated scoring of vigilance states in 4-second epochs:
Spectral analysis using Fast Fourier Transformation (FFT) with Hanning window, frequency resolution of 0.25 Hz, computed for consecutive 4-second epochs [7].
The following diagram illustrates the typical workflow for this compound sleep studies in both human and animal models:
Several factors contribute to variability in response to this compound across studies:
This compound has emerged as a promising therapeutic candidate in oncology due to its potent inhibition of diacylglycerol kinase alpha (DGKα) [1] [5]. DGKα converts diacylglycerol (DAG) to phosphatidic acid (PA), and its inhibition by this compound affects multiple signaling pathways implicated in cancer progression, including JAK-STAT and MAPK signaling pathways [5]. In preclinical models of acute myeloid leukemia (AML), this compound has demonstrated dose- and time-dependent inhibition of cell proliferation and induction of apoptosis, with observed anti-AML effects in xenograft mouse models [5].
The expression of DGKα is elevated in AML and correlates with poor survival, suggesting its potential role as both a therapeutic target and prognostic marker [5]. This compound's ability to negatively regulate SphK1 expression through PLD signaling further contributes to its anti-tumor activity [5]. Beyond AML, this compound has shown efficacy in inhibiting progression of other malignancies, including glioblastoma and melanoma, through DGKα inhibition [1] [5]. Additionally, this compound blocks c-RAF activation and induces apoptotic cell death in non-small cell lung cancer and small cell lung cancer cells [1].
Recent screening studies have identified this compound as a potential therapeutic for congenital aniridia, a rare eye disease characterized by heterozygous mutations in the PAX6 gene [10]. In aniridia-like cellular models, this compound represses the MEK/ERK signaling pathway to restore PAX6 production and function [10]. This effect appears to be mediated through this compound's activity as a potent serotonin 2A receptor antagonist rather than its DGKα inhibitory activity. The restoration of PAX6 function potentially addresses the underlying pathophysiology of aniridia-related keratopathy, the progressive opacification of the cornea that leads to blindness in these patients [10].
Despite its promising pharmacological profile, this compound was never approved for medical use by regulatory agencies due to unidentified safety concerns [1]. The compound underwent clinical trials for various indications including depression, anxiety, schizophrenia, and migraine, but was never marketed [1] [5]. However, its high oral bioavailability and absence of serious side effects in early clinical trials has maintained interest in repurposing this compound, particularly for oncology indications where the risk-benefit ratio may be more favorable [5].
Researchers considering this compound for experimental studies should note that the safety liabilities that prevented its clinical development for insomnia and psychiatric indications may still pose concerns for therapeutic repurposing [1]. Appropriate safety testing and regulatory approvals should be obtained before considering human studies with this compound, particularly given its discontinued status for traditional medical applications.
This compound remains a valuable research tool for investigating serotonergic regulation of sleep-wake cycles and exploring novel therapeutic applications in oncology and rare diseases. Its robust enhancement of slow wave sleep through 5-HT2C receptor antagonism provides a unique pharmacological profile distinct from conventional hypnotics that primarily target GABAergic systems. The recent identification of this compound as a DGKα inhibitor has expanded its potential research applications beyond sleep to include cancer pathophysiology and treatment.
The experimental protocols outlined in this document provide standardized methodologies for investigating this compound's effects on sleep architecture in both human and animal models. These protocols emphasize rigorous control of recording conditions, appropriate dosing strategies, and comprehensive analysis of sleep architecture and spectral characteristics. As research continues to elucidate this compound's diverse pharmacological activities, these application notes and protocols will assist researchers in designing methodologically sound studies to explore its mechanisms and potential therapeutic applications.
Ritanserin, initially developed as a serotonin receptor antagonist, has been repurposed as a potent and selective inhibitor of diacylglycerol kinase α (DGKα) [1] [2]. DGKα plays a crucial role in lipid signaling by phosphorylating diacylglycerol (DAG) to generate phosphatidic acid (PA). Both DAG and PA are key secondary messengers regulating critical cellular processes, including proliferation, survival, and apoptosis. In cancer cells, DGKα is often overexpressed, leading to dysregulated signaling pathways that promote tumor growth and survival [3] [4].
The anti-cancer activity of this compound is primarily attributed to its dual targeting capability. It functions as a 5-HT2A/2C receptor antagonist while simultaneously inhibiting DGKα activity. This dual action disrupts multiple oncogenic signaling pathways, making it a promising therapeutic candidate for various hematological malignancies and solid tumors [1] [5]. This compound has demonstrated particular efficacy in acute myeloid leukemia (AML) models, where it induces apoptosis and suppresses tumor growth through complex mechanisms involving downstream pathway modulation [3] [2].
Recent studies have demonstrated that this compound exerts significant anti-leukemic effects across multiple AML cell lines, including Kasumi-1, KG-1α, HL-60, and HEL cells [3] [2]. The compound reduces cell viability in a dose- and time-dependent manner, with IC₅₀ values typically ranging from 20-50 μM after 72 hours of treatment [2].
In primary AML patient samples, this compound treatment induced apoptosis in up to 70% of leukemic cells, while sparing normal hematopoietic stem cells where apoptosis remained below 30% [3]. This selective cytotoxicity highlights its potential therapeutic window. Furthermore, in xenograft mouse models injected with Kasumi-1 cells, this compound administration significantly reduced tumor burden and improved survival [3] [2].
The following table summarizes the sensitivity of various hematological cancer cell lines to this compound:
Table 1: this compound Sensitivity in Hematological Cancer Cell Lines
| Cell Line | Cancer Type | IC₅₀ Range (μM) | Primary Mechanism | Key Signaling Pathways Affected |
|---|---|---|---|---|
| Kasumi-1 | Acute Myeloid Leukemia | 26-30μM (72h) | Apoptosis induction | JAK-STAT, MAPK, PLD-SphK1 [3] [2] |
| KG-1α | Acute Myeloid Leukemia | 26-30μM (72h) | Apoptosis induction | JAK-STAT, MAPK, PLD-SphK1 [3] [2] |
| HL-60 | Acute Promyelocytic Leukemia | ~32μM (24h, R59022) | Apoptosis & Necrosis | MAPK, Caspase-3/9 activation [3] |
| HEL | Erythroleukemia | ~49μM (24h, R59022) | Apoptosis | Cell cycle arrest [3] |
| SU-DHL-4 | Transformed Follicular Lymphoma | Combination therapy | Synergistic apoptosis | PI3K/AKT/mTOR, RAF/MEK/ERK [6] |
| DOHH2 | Transformed Follicular Lymphoma | Combination therapy | Synergistic apoptosis | PI3K/AKT/mTOR, RAF/MEK/ERK [6] |
This compound has also demonstrated efficacy in solid tumor models. In non-small cell lung cancer (NSCLC) and small cell lung cancer (SCLC) cells, this compound induced apoptotic cell death through a serotonin-independent mechanism [1]. Chemoproteomic analyses revealed that this compound targets a network of kinases involved in lipid and protein signaling, metabolism, and DNA damage response [1].
In glioblastoma (GBM) and melanoma models, this compound exhibited cytotoxicity through putative downstream targets of DGKα, including mTOR, HIF-1α, and geranylgeranyl transferase I [1] [4]. These findings support the broad-spectrum anti-cancer potential of this compound across multiple tumor types.
Recent research has explored this compound in combination regimens. When combined with chiauranib (a multi-target kinase inhibitor) in transformed follicular lymphoma models, this compound demonstrated synergistic cytotoxicity [6]. This combination therapy resulted in dual blockade of PI3K/AKT/mTOR and RAF/MEK/ERK pathways, enhanced apoptosis, and significant suppression of tumor burden in xenograft models [6].
Table 2: this compound Combination Therapy Studies
| Combination Partner | Cancer Model | Observed Effect | Combination Index (CI) | Key Molecular Effects |
|---|---|---|---|---|
| Chiauranib | Transformed Follicular Lymphoma | Synergistic cytotoxicity | CI <1 (Synergism) | Dual blockade of PI3K/AKT/mTOR & RAF/MEK/ERK; Downregulation of c-Myc, BCL-xL, MCL-1 [6] |
| DGKζ Inhibitors | Acute Myeloid Leukemia | Enhanced cell death | Variable by cell line | Complementary proteomic changes; Downregulation of cell cycle and metabolism pathways [3] |
Purpose: To evaluate the effect of this compound on cancer cell viability and proliferation.
Materials:
Procedure:
Note: For suspension cells, adjust seeding density to 2×10⁴ cells per well and consider using alternative assays such as ATP-based luminescence [3].
Purpose: To quantify this compound-induced apoptosis and necrosis.
Materials:
Procedure:
Purpose: To investigate the effect of this compound on key signaling pathways.
Materials:
Procedure:
Purpose: To evaluate the anti-tumor efficacy of this compound in vivo.
Materials:
Procedure:
The diagram below illustrates the multifaceted mechanism of action of this compound in cancer cells, particularly in AML models, and the key experimental approaches for validation.
This compound represents a promising DGKα-targeted therapeutic agent with demonstrated efficacy across various cancer models. Its ability to simultaneously modulate multiple signaling pathways (JAK-STAT, MAPK, PLD-SphK1) while inducing apoptosis in cancer cells with minimal effects on normal cells provides a strong rationale for its further development [3] [2].
The heterogeneous response across different AML cell lines highlights the importance of identifying predictive biomarkers for patient stratification [3]. Future research should focus on:
Recent efforts to identify this compound analogs have yielded compounds such as JNJ-3790339, which demonstrates enhanced potency and selectivity for DGKα, supporting continued development of this compound class [4].
The treatment of metastatic melanoma remains a significant clinical challenge, despite advances in immunotherapy and targeted therapies. A subpopulation of melanoma cells with stem cell-like properties has been identified, which may drive tumor growth, metastasis, and therapeutic resistance [1]. Among the markers associated with this population is CD20, a cell surface protein traditionally associated with B lymphocytes [1].
CD20 has been identified as one of the genes that influences the aggressiveness of malignant melanoma [2]. Preclinical studies have shown that targeting CD20+ melanoma cells can lead to the complete and ongoing eradication of melanoma in mouse models [2]. This provides a strong rationale for investigating anti-CD20 therapies, such as the monoclonal antibody rituximab, in patients with advanced melanoma who have exhausted standard treatment options [2] [1].
The following table summarizes the outcomes from a recent case series of seven patients with stage IV metastatic melanoma treated with rituximab:
Table 1: Patient Characteristics and Clinical Outcomes from Rituximab Treatment [2]
| Patient No. | Previous Therapies | Best Response | Progression-Free Survival (PFS) (Months) | Overall Survival (OS) (Months) |
|---|---|---|---|---|
| 1 | Polychemotherapy, ipilimumab, nivolumab, radiotherapy | Stable Disease (SD) | 8.0 | 18.9 |
| 2 | Ipilimumab, radiotherapy, surgery | Stable Disease (SD) | 10.9 | 18.4 |
| 3 | Interferon, ipilimumab, nivolumab, radiotherapy | Stable Disease (SD) | 5.8 | 10.8 |
| 4 | Vemurafenib, ipilimumab, surgery | Stable Disease (SD) | 12.4 | >23.0 |
| 5 | Interferon, chemotherapy, ipilimumab, pembrolizumab, radiotherapy | Progressive Disease (PD) | 1.0 | 7.0 |
| 6 | Surgery, ipilimumab, radiotherapy, pembrolizumab | Progressive Disease (PD) | 1.3 | 3.1 |
| 7 | Interferon, ipilimumab/nivolumab, IL-2, radiotherapy | Stable Disease (SD) | 6.2 | 14.7 |
| Median | 6.3 | 14.7 |
This data demonstrates that rituximab can induce disease stabilization in a majority of heavily pre-treated patients (5 out of 7), with a manageable safety profile characterized mainly by grade 1-2 infusion reactions [2].
The treatment plan below visualizes the complete workflow from patient screening to treatment and response assessment.
Dosing Regimen:
The following diagram illustrates the hypothesized mechanism by which an anti-CD20 antibody targets the CD20-positive melanoma stem cell subpopulation.
Targeting CD20 with rituximab represents a novel therapeutic strategy for metastatic melanoma, focusing on a cancer stem cell population that may be responsible for treatment resistance and relapse [1]. The preliminary clinical data is promising, showing disease stabilization and a favorable safety profile in a heavily pre-treated patient cohort [2]. This provides a strong justification for larger, controlled clinical trials.
Future research should focus on:
This compound is a pharmaceutical compound initially developed as a serotonin receptor inverse agonist with specificity for 5-HT₂A and 5-HT₂C subtypes. Although it never received clinical approval for its original neurological indications, this compound has recently emerged as a promising anticancer agent due to its newly discovered kinase inhibitory properties. This repurposing has generated significant research interest, particularly in the field of lung cancer, where this compound demonstrates potent pro-apoptotic activity against both non-small cell lung cancer (NSCLC) and small cell lung cancer (SCLC) subtypes through serotonin-independent mechanisms. The compound's unique polypharmacology, targeting multiple kinase networks simultaneously, positions it as a valuable tool for investigating cell death pathways and overcoming therapeutic resistance in oncology research.
The transition of this compound from a neurological agent to an oncology investigational product is supported by its favorable pharmacokinetic profile and established safety data from previous human trials. Research has revealed that this compound exerts its anticancer effects primarily through inhibition of diacylglycerol kinase α (DGKα) and modulation of key signaling pathways involved in cell survival and proliferation. The following table summarizes this compound's primary molecular targets and their roles in cancer biology:
Table 1: this compound's Key Molecular Targets in Lung Cancer
| Target | Target Type | Function in Cancer | Affinity/IC₅₀ |
|---|---|---|---|
| DGKα | Lipid kinase | Regulates diacylglycerol signaling, promotes survival | Potent inhibitor [1] [2] |
| 5-HT₂A/5-HT₂C | Serotonin receptor | Original targets, role in cancer unclear | Kᵢ = 0.45/0.71 nM [2] |
| c-RAF | Protein kinase | MAPK pathway signaling, proliferation | Selective inhibition in SCLC [1] [3] |
| FER | Non-receptor tyrosine kinase | Cell survival, migration | Identified via chemoproteomics [1] |
| TLK2 | DNA damage kinase | DNA damage response, genome stability | Identified via chemoproteomics [1] |
This compound exhibits a unique polypharmacology that distinguishes it from single-target kinase inhibitors, which may contribute to its efficacy against diverse lung cancer subtypes. Quantitative chemical proteomics studies have revealed that this compound targets a broad kinase network encompassing key mediators of lipid signaling [diacylglycerol kinase α (DGKα), phosphatidylinositol 4-kinase β], protein signaling [feline encephalitis virus-related kinase (FER), rapidly accelerated fibrosarcoma (RAF)], metabolism [eukaryotic elongation factor 2 kinase, eukaryotic translation initiation factor 2-α kinase 4], and DNA damage response [tousled-like kinase 2]. This multifaceted targeting enables this compound to simultaneously disrupt multiple oncogenic pathways, creating a synergistic pro-apoptotic effect that broadly kills lung tumor cell types [1] [3].
The kinase inhibition profile of this compound demonstrates interesting cancer subtype specificity. In NSCLC proteomes, this compound exhibits polypharmacology, simultaneously inhibiting multiple kinase targets. However, in SCLC proteomes, it shows unexpected specificity for c-RAF with negligible activity against other kinases mediating mitogen-activated protein kinase signaling. This selective c-RAF inhibition is particularly significant given the role of c-RAF activation in RAS-mutated cancers that develop resistance to clinical B-RAF inhibitors. Research demonstrates that this compound blocks c-RAF but not B-RAF activation of established oncogenic signaling pathways in live cells, providing compelling evidence in support of c-RAF as a key target mediating its anticancer activity in SCLC [1] [4].
The inhibition of DGKα represents a primary mechanism through which this compound induces apoptotic cell death in lung cancer. DGKα phosphorylates diacylglycerol (DAG) to produce phosphatidic acid (PA), both of which are important lipid secondary messengers. By inhibiting DGKα, this compound causes DAG accumulation and PA reduction, disrupting downstream signaling pathways critical for cancer cell survival and proliferation. In acute myeloid leukemia models, which share some signaling pathways with lung cancer, this compound has been shown to negatively regulate SphK1 expression through phospholipase D signaling, while simultaneously inhibiting the Jak-Stat and MAPK signaling pathways via DGKα inhibition [5]. This multipronged disruption of survival signaling creates an intracellular environment that favors apoptosis induction.
The downstream effects of DGKα inhibition by this compound include modulation of mitochondrial function and activation of the intrinsic apoptotic pathway. While not directly demonstrated in lung cancer models, studies of other DGKα inhibitors have shown that DGKα inhibition promotes cytochrome c release, activation of caspase-9 and caspase-3, and PARP cleavage—hallmarks of mitochondrial-mediated apoptosis. Additionally, in AML models, this compound treatment resulted in increased expression of pro-apoptotic proteins and decreased anti-apoptotic factors, shifting the balance toward programmed cell death [5]. The following diagram illustrates the key signaling pathways through which this compound induces apoptosis in lung cancer cells:
Figure 1: this compound-Induced Apoptotic Signaling Pathways in Lung Cancer Cells. This compound targets multiple kinases, leading to disruption of key survival pathways and ultimately activation of mitochondrial-mediated apoptosis.
This compound has demonstrated broad-spectrum efficacy against diverse lung cancer subtypes in preclinical models. In NSCLC cells, including both A549 (wild-type EGFR, mutant KRAS G12S) and H1650 (EGFR exon 19 deletion E746-A750) genetic backgrounds, this compound treatment resulted in significant reduction of cell viability through induction of apoptotic cell death. Similarly, in SCLC H82 cells, this compound exhibited potent cytotoxic activity. The serotonin-independent nature of this anticancer activity was confirmed through comparative experiments with other serotonin receptor antagonists that did not reproduce this compound's cytotoxic effects, indicating that the pro-apoptotic activity is mediated primarily through kinase inhibition rather than serotonin receptor blockade [1] [4].
The efficacy of this compound in lung cancer models has been quantified through multiple experimental approaches. Cell viability assays using WST-1 reagent demonstrated concentration-dependent reduction in viable cells across NSCLC and SCLC lines. Complementary experiments using trypan blue exclusion counts confirmed that this compound significantly reduced the number of viable cells after 48 hours of treatment. Importantly, this compound induced activation of caspase enzymes, key mediators of apoptotic cell death, as measured by CaspaseGlo assay systems. This caspase activation provides mechanistic evidence for apoptosis induction rather than other forms of cell death [1]. The following table summarizes key experimental findings from preclinical studies of this compound in lung cancer models:
Table 2: Experimental Efficacy of this compound in Lung Cancer Models
| Cancer Type | Cell Line | Genetic Background | Key Findings | Assay Methods |
|---|---|---|---|---|
| NSCLC | A549 | KRAS mutant (G12S) | Concentration-dependent cell death; IC₅₀ ~10-20µM | WST-1, Trypan blue, CaspaseGlo [1] |
| NSCLC | H1650 | EGFR mutant (E746-A750) | Significant apoptosis induction; ~60% viability reduction at 20µM | WST-1, Trypan blue, CaspaseGlo [1] [4] |
| SCLC | H82 | - | Selective c-RAF inhibition; apoptosis induction | Chemical proteomics, Viability assays [1] |
| NSCLC | NCI-H441 | - | Mitochondrial apoptosis pathway activation | Annexin V/PI, Western blot [6] |
| NSCLC | NCI-H460 | - | Growth inhibition via mitochondrial pathway | CCK-8, Annexin V/PI [6] |
While the search results provided limited specific data on in vivo efficacy of this compound in lung cancer models, this compound has demonstrated significant antitumor activity in xenograft models of other cancers. In AML xenograft models, this compound administered at 5 mg/kg/day via intraperitoneal injection significantly reduced leukemia burden compared to vehicle-treated controls [5]. These findings suggest potential efficacy in lung cancer models as well, though specific studies focusing on lung cancer xenografts would be needed to confirm this activity. The favorable safety profile of this compound observed in previous human clinical trials for non-oncological indications supports its potential for repurposing as an anticancer agent.
The mechanistic insights into this compound's action provide rationale for potential combination strategies. Given its inhibition of DGKα and c-RAF, this compound may synergize with other targeted agents, particularly in tumors with specific genetic vulnerabilities. For instance, the selective inhibition of c-RAF but not B-RAF suggests potential utility in overcoming resistance to B-RAF inhibitors in RAS-mutated cancers [1] [3]. Additionally, the role of DGKα in immune cell function suggests that this compound might enhance antitumor immune responses, potentially combining effectively with immune checkpoint inhibitors, though this application requires further investigation in lung cancer models.
The WST-1 assay provides a sensitive colorimetric method for quantifying cell viability and proliferation following this compound treatment. This protocol is adapted from established methodologies used in this compound research [1]:
The clonogenic assay evaluates this compound's effects on long-term proliferative capacity and colony-forming efficiency of lung cancer cells:
The Annexin V/PI assay distinguishes between early apoptotic, late apoptotic, and necrotic cell populations following this compound treatment:
Caspase activation serves as a key biochemical marker of apoptosis induction by this compound:
Quantitative chemical proteomics represents a powerful approach for identifying this compound's kinase targets and understanding its polypharmacology:
Table 3: Key Controls for this compound Mechanism of Action Studies
| Experiment Type | Essential Controls | Purpose | Expected Outcomes |
|---|---|---|---|
| Viability assays | Vehicle (DMSO), positive cytotoxicity control (e.g., staurosporine) | Confirm this compound-specific effects | Dose-dependent reduction in viability with this compound |
| Serotonin-dependence | Other 5-HT₂A antagonists (e.g., ketanserin) | Determine serotonin-independent mechanisms | Lack of apoptosis with other serotonin antagonists |
| Kinase inhibition | Selective DGKα inhibitors, RAF inhibitors | Confirm target engagement | Similar apoptotic profiles with specific inhibitors |
| Pathway analysis | Pathway-specific agonists (e.g., SphK1 agonist K6PC-5) | Rescue experiments | Partial reversal of this compound effects with agonists |
| Apoptosis mechanisms | Caspase inhibitors (Z-VAD-FMK) | Confirm apoptosis execution | Reduction in cell death with caspase inhibition |
The unique target profile of this compound positions it as a promising candidate for addressing therapeutic resistance in lung cancer. The selective inhibition of c-RAF, rather than B-RAF, is particularly significant given the role of c-RAF activation in RAS-mutated cancers that develop resistance to clinical B-RAF inhibitors [1] [3]. This suggests potential applications of this compound in treating tumors with RAS pathway mutations that are typically refractory to targeted therapies. Additionally, the multi-target nature of this compound's action may prevent or delay the emergence of resistance, as simultaneous inhibition of multiple signaling pathways reduces the likelihood of compensatory activation of alternative survival mechanisms.
Research indicates that DGKα inhibition by this compound may modulate tumor microenvironment and immune responses, potentially enhancing the efficacy of immunotherapeutic approaches. DGKα has been identified as a regulator of T-cell function, and its inhibition can enhance T-cell receptor signaling and antitumor immunity. While this immunomodulatory effect has not been specifically investigated in lung cancer models, it suggests potential for combining this compound with immune checkpoint inhibitors in NSCLC treatment regimens [5]. Further research is needed to explore these combinatorial approaches and their potential to overcome resistance to existing therapies.
This compound serves as a valuable research tool for investigating kinase networks and apoptotic signaling in lung cancer. Specific research applications include:
When incorporating this compound into research protocols, investigators should consider its physicochemical properties, including solubility in DMSO (typically prepared as 10-100 mM stock solutions), stability at -20°C, and recommended working concentrations based on published efficacy data (typically 1-50 µM in cell-based assays). Appropriate vehicle controls with equivalent DMSO concentrations (typically ≤0.5%) are essential for experimental rigor. Additionally, researchers should acknowledge that this compound was never approved for medical use due to safety concerns in its original neurological indications, though these liabilities may have different risk-benefit considerations in oncology applications [2].
This compound represents a promising repurposing candidate for lung cancer therapy, with compelling preclinical evidence supporting its pro-apoptotic activity across multiple lung cancer subtypes. Its unique polypharmacology, simultaneously targeting DGKα, c-RAF, and other kinases, disrupts critical survival pathways and induces mitochondrial-mediated apoptosis. The standardized protocols outlined in this document provide researchers with robust methodologies for investigating this compound's mechanisms and therapeutic potential. While further studies are needed to fully characterize its efficacy in vivo and explore potential combination strategies, this compound serves as both a valuable molecular tool for understanding lung cancer biology and a promising therapeutic candidate worthy of continued investigation in translational oncology research.
This compound is a potent serotonin antagonist with high affinity for 5-HT2A and 5-HT2C receptor subtypes that has emerged as a promising pharmacotherapeutic candidate for alcohol use disorder (AUD). Extensive preclinical research conducted throughout the past three decades has demonstrated that this compound significantly reduces ethanol preference and consumption across various rat models, providing crucial insights into serotonergic mechanisms underlying alcohol drinking behaviors. The therapeutic potential of this compound lies in its ability to modulate dopaminergic activity in the mesolimbic pathway indirectly through serotonin receptor blockade, thereby attenuating the reinforcing properties of ethanol without inducing nonspecific suppression of consummatory behaviors.
The significance of this compound in AUD research extends beyond its specific pharmacological effects to its utility as a tool for elucidating the complex interplay between serotonin and dopamine systems in reward processing. Evidence suggests that this compound reduces alcohol intake through mechanisms involving increased synaptic availability of serotonin in the nucleus accumbens (NAC), a key brain region mediating reward and reinforcement [1]. These application notes synthesize decades of research findings into standardized protocols and evidence-based recommendations for investigating this compound's effects on ethanol intake, providing researchers with a comprehensive framework for conducting rigorous, reproducible studies in this domain.
Table 1: Key Experimental Findings on this compound-Induced Reductions in Ethanol Consumption
| Rat Model/Type | Ethanol Concentration | This compound Dose & Route | Experimental Duration | Reduction in Ethanol Intake | Reduction in Ethanol Preference | Citation |
|---|---|---|---|---|---|---|
| Genetically Heterogeneous Rats | 3% ethanol | 10 mg/kg IP or SC | 8-10 days post-treatment | Significant reduction | Significant reduction | [2] |
| Darkness-Induced Consumption | 3-25% ethanol range | 10 mg/kg IP or SC | 8-10 days post-treatment | Significant reduction | Significant reduction | [2] |
| Drug-Induced Consumption (THβC) | 3-25% ethanol range | 10 mg/kg IP or SC | 8-10 days post-treatment | Significant reduction | Significant reduction | [2] |
| Genetically Heterogeneous Rats (developed preference) | 3% ethanol | 0.1-1 mg/kg SC | Acute administration | Significant attenuation | Not specified | [1] |
| Sardinian Alcohol-Preferring (sP) Rats | 8% ethanol | 1-10 mg/kg/day SC for 10-30 days | No significant reduction | No significant reduction | No significant reduction | [3] |
Table 2: Critical Experimental Parameters and Methodological Considerations
| Experimental Factor | Impact on this compound Efficacy | Recommendations |
|---|---|---|
| Genetic Background | Efficacy in genetically heterogeneous and non-selected rats; No effect in Sardinian alcohol-preferring (sP) rats | Select rat model based on research objectives: heterogeneous stocks for general efficacy studies; selectively bred lines for genetic vulnerability investigations |
| Ethanol Concentration | Effective across wide range (3-25%) | Use multiple ethanol concentrations to assess concentration-dependent effects |
| Dosing Regimen | Single dose (0.1-1 mg/kg) effective in acute studies; Repeated dosing (10 mg/kg) produces longer-lasting effects | Acute studies: 0.1-1 mg/kg SC; Chronic studies: 1 mg/kg/day SC for 7-10 days |
| Administration Route | Effective via both intraperitoneal (IP) and subcutaneous (SC) routes | SC route recommended for better controlled absorption in chronic studies |
| Serotonin System Integrity | Effect abolished by 5,7-DHT lesions (serotonin neuron damage) | Verify intact serotonergic system for this compound efficacy studies |
The quantitative evidence demonstrates that This compound consistently reduces ethanol consumption in genetically non-selected rats with established alcohol preference, with effects persisting for 8-10 days following final administration—significantly longer than most pharmacological interventions [2]. This enduring effect suggests this compound may induce adaptive neurochemical changes beyond acute receptor blockade. However, the complete absence of efficacy in Sardinian alcohol-preferring (sP) rats indicates that genetic selection for high alcohol preference may alter serotonergic regulation in ways that render this compound ineffective, highlighting the importance of model selection in study design [3].
The two-bottle choice procedure represents the gold standard for assessing this compound's effects on voluntary ethanol consumption in rodents. This protocol should be implemented as follows:
Animals: Utilize adult, genetically heterogeneous rats (e.g., Wistar or Sprague-Dawley strains) with demonstrated stable baseline ethanol preference. Avoid Sardinian alcohol-preferring (sP) rats due to their documented non-responsiveness to this compound [3]. House animals individually under standard laboratory conditions with a 12:12 hour light-dark cycle (lights off typically at 18:00).
Habituation: Allow 7-10 days for acclimation to individual housing with ad libitum access to food and water.
Ethanol Access: Present two graduated drinking tubes—one containing tap water and the other with 3% (v/v) ethanol solution. For studies examining concentration-dependent effects, include additional groups with access to higher ethanol concentrations (e.g., 6%, 10%, or escalating series from 3-25%) [2].
Baseline Establishment: Maintain continuous or intermittent (e.g., every other day) access to ethanol for 3-4 weeks until stable consumption patterns emerge (less than 20% variability across 5 consecutive sessions).
Position Alternation: Systematically alternate the position of ethanol and water bottles left/right to control for side preferences.
This compound Administration: Prepare fresh this compound solution in sterile saline. Administer subcutaneously at 0.1-1 mg/kg dose range based on established efficacy [1]. For chronic studies, administer once daily for 7-10 days; for acute studies, administer as a single injection 30 minutes before ethanol access.
Measurement Protocol: Precisely measure fluid consumption by weighing bottles before and after each access period. Calculate daily ethanol intake (g/kg/day), water intake (mL/kg/day), and ethanol preference ratio (ethanol consumed/total fluid consumed). Continue measurements for at least 10 days post-treatment to assess persistence of effects [2].
Solution Preparation: Weigh this compound powder using an analytical balance. Dissolve in sterile 0.9% saline with gentle heating (37°C) and vortex mixing if necessary. For low-dose solutions requiring suspension due to solubility constraints, use vehicle solutions consistent with prior literature (0.9% saline with potential addition of minimal Tween-80 if necessary, based on published protocols) [4].
Dosing Regimens:
Control Groups: Include vehicle-treated controls and, when appropriate, groups with 5,7-dihydroxytryptamine (5,7-DHT) lesions to verify serotonin-dependent mechanisms [1].
For mechanistic studies targeting the nucleus accumbens (NAC), the following protocol is recommended:
Stereotaxic Surgery: Anesthetize rats with ketamine/xylazine (80/10 mg/kg, IP) and secure in stereotaxic apparatus. Guide cannulae (26-gauge) bilaterally into the NAC using coordinates: AP +1.6 mm, ML ±1.5 mm, DV -5.8 mm from bregma.
Microinjection Procedure: Following 7-day recovery, administer this compound or vehicle via microinjection (0.5 μL/side over 2 minutes) using 33-gauge injectors extending 1 mm beyond guide tips. Maintain injectors in place for additional minute to ensure diffusion.
Verification: Upon experiment completion, verify cannula placements histologically by injecting dye and examining tissue sections.
Diagram 1: Serotonin-mediated mechanism of this compound action in the nucleus accumbens. This compound antagonism of 5-HT₂ receptors increases synaptic serotonin availability, modulating GABAergic control over dopamine release and reducing ethanol's reinforcing effects.
The primary mechanism through which this compound reduces ethanol consumption involves serotonergic modulation of mesolimbic dopamine pathways, particularly through actions in the nucleus accumbens (NAC). This compound functions as a potent antagonist at 5-HT2A and 5-HT2C receptors, with downstream effects that include:
Enhanced Serotonin Availability: Microdialysis studies confirm that acute subcutaneous administration of this compound (0.1-1 mg/kg) significantly increases extracellular 5-HT levels in the NAC, creating conditions that may promote activation of other serotonin receptor subtypes that negatively regulate ethanol consumption [1].
Dopamine Modulation: Through its action on 5-HT2C receptors located on GABAergic interneurons, this compound indirectly modulates dopaminergic signaling in the mesolimbic system. 5-HT2C receptor activation typically inhibits dopamine release in the NAC; however, this compound's antagonist action at these receptors appears to produce complex, net effects that ultimately reduce the reinforcing properties of ethanol [4].
Receptor Specificity: The critical involvement of 5-HT3 receptors in this compound's mechanism is demonstrated by studies showing that co-administration of the 5-HT3 receptor antagonist MDL 72222 significantly attenuates or completely blocks this compound's suppressant effects on ethanol intake [1].
This mechanistic framework is further supported by evidence that serotonin neuron integrity is essential for this compound's effects, as demonstrated by experiments showing that chemical ablation of serotonergic neurons with 5,7-dihydroxytryptamine (5,7-DHT) completely abolishes this compound's ability to reduce ethanol consumption [1].
Despite promising findings, several important limitations constrain both the interpretation of existing research and the therapeutic development of this compound for AUD:
Genetic Variability in Response: The most significant limitation is the strain-dependent efficacy of this compound. While consistently effective in genetically heterogeneous and non-selected rats, this compound demonstrates complete lack of effect in selectively bred Sardinian alcohol-preferring (sP) rats even at high doses (10 mg/kg/day for 30 days) and across different ethanol concentrations (3-8%) [3]. This suggests that genetic selection for high alcohol preference may fundamentally alter serotonergic regulation in ways that limit this compound's therapeutic potential in genetically vulnerable populations.
Specificity of Effect: Although this compound robustly reduces ethanol consumption, questions remain regarding the behavioral specificity of this effect. While some studies report minimal impact on water and food consumption, comprehensive analysis of selective reduction in ethanol intake versus general suppression of consummatory behaviors requires additional controlled investigation.
Mechanistic Complexity: The precise serotonergic mechanisms involved remain partially elucidated. The paradoxical finding that 5-HT2C receptor antagonism (which would theoretically increase dopamine release) reduces ethanol consumption warrants further investigation, particularly regarding region-specific effects and the balance between 5-HT2A versus 5-HT2C receptor blockade [4].
Translational Challenges: While this compound demonstrates efficacy in reducing alcohol intake in chronic alcoholics in preliminary human studies [5], the generalizability of rodent findings to human AUD populations remains uncertain, particularly given genetic heterogeneity in human populations and potential confounding factors such as psychiatric comorbidities and polysubstance use.
Responder Strains: For general efficacy studies, utilize genetically heterogeneous stocks (Wistar, Sprague-Dawley) or specific alcohol-preferring lines known to respond to serotonergic manipulations (e.g., Marchigian Sardinian alcohol-preferring rats not of Sardinian origin).
Non-responder Strains: Avoid Sardinian alcohol-preferring (sP) rats for this compound efficacy studies due to documented non-responsiveness [3].
Validation Requirements: Regardless of model selection, always include a vehicle control group and establish stable baseline consumption before this compound administration.
Dose Selection: Begin with 1 mg/kg SC for chronic studies and include both lower (0.1 mg/kg) and higher (10 mg/kg) doses for dose-response characterization.
Treatment Duration: For acute effects, administer as a single injection 30 minutes before ethanol access. For investigation of longer-lasting consequences, implement 7-10 day chronic dosing with post-treatment monitoring for 8-10 days.
Mechanistic Studies: Include 5-HT3 receptor antagonism (MDL 72222) and serotonin depletion (5,7-DHT) conditions to verify proposed mechanisms [1].
Primary Endpoints: Ethanol intake (g/kg/day), ethanol preference ratio (ethanol/total fluid), and water intake (mL/kg/day).
Secondary Endpoints: Locomotor activity, food consumption, and body weight to control for non-specific effects.
Statistical Considerations: Account for repeated measures and include appropriate post-hoc tests following significant ANOVA results.
This compound represents a prototypical serotonergic agent for investigating pharmacological approaches to reduce ethanol consumption in rodent models. The well-documented efficacy in genetically non-selected rats, coupled with insights into its mechanism of action in the nucleus accumbens, provides a solid foundation for continued research. However, the striking genetic limitations in responsiveness between rat strains highlight the critical importance of model selection in study design and interpretation.
Future research directions should prioritize elucidating genetic factors underlying differential responsiveness to this compound, exploring combination therapies with other mechanism-targeted agents, and investigating long-term neuroadaptations following chronic this compound administration. Additionally, the translation potential of this compound would benefit from standardized protocols across laboratories and increased examination in female subjects to address current gaps in understanding sex-specific effects.
These application notes provide comprehensive methodological guidance for conducting rigorous investigations of this compound's effects on ethanol intake, with the goal of enhancing reproducibility and advancing our understanding of serotonergic approaches to AUD treatment.
The following tables summarize the first-line and second-line treatments for narcolepsy's core symptoms, based on current clinical guidelines and reviews [1] [2] [3]. This information provides the standard against which any new add-on therapy would be evaluated.
Table 1: Medications for Excessive Daytime Sleepiness (EDS) in Adults
| Medication | Mechanism of Action | Dosage Per Day | FDA Approval for Narcolepsy | EMA Approval for Narcolepsy |
|---|---|---|---|---|
| Modafinil | Wake-promoting agent; uncertain mechanism, may involve dopamine | 100–400 mg (up to 600 mg) | Yes | Yes |
| Armodafinil | Enantiomer of modafinil | 100–250 mg | Yes | - |
| Pitolisant | Histamine H3 receptor antagonist/inverse agonist | 9–36 mg | Yes | Yes |
| Solriamfetol | Dopamine and norepinephrine reuptake inhibitor | 75–150 mg | Yes | Yes |
| Sodium Oxybate | GABAB receptor agonist | 4.5–9 g (split night dose) | Yes | Yes |
| Methylphenidate | Stimulant; norepinephrine-dopamine reuptake inhibitor | 10–60 mg | Yes | Yes |
Table 2: Medications for Cataplexy in Adults
| Medication | Mechanism of Action | Dosage Per Day | FDA Approval for Narcolepsy | EMA Approval for Narcolepsy |
|---|---|---|---|---|
| Sodium Oxybate | GABAB receptor agonist | 4.5–9 g (split night dose) | Yes | Yes |
| Pitolisant | Histamine H3 receptor antagonist/inverse agonist | 9–36 mg | Yes | Yes |
| Venlafaxine | Serotonin-norepinephrine reuptake inhibitor (SNRI) | 37.5–225 mg | Off-label | Off-label |
| Fluoxetine | Selective serotonin reuptake inhibitor (SSRI) | 10–60 mg | Off-label | Off-label |
| Clomipramine | Tricyclic antidepressant (TCA) | 10–75 mg | Off-label | Off-label |
While specific protocols for ritanserin are not available, clinical trials for narcolepsy treatments typically follow a structured design. The workflow below outlines the key phases and decision points in such a trial.
Based on standard clinical trial designs for narcolepsy [1] [2] [4], here is a detailed breakdown of the protocol phases:
Participant Screening & Baseline Assessment (Phase 1)
Randomization & Blinded Treatment (Phase 2)
Efficacy & Safety Monitoring (Phase 3)
Data Analysis & Endpoint Evaluation (Phase 4)
Given the lack of specific data on this compound, here are potential paths for your research:
Bipolar disorder is a severe psychiatric condition characterized by recurrent episodes of mania and depression, affecting approximately 0.8% of the population lifetime prevalence. The management of acute manic episodes represents a critical challenge in clinical psychiatry, as these episodes are often characterized by debilitating symptoms including irritability, agitation, impulsivity, aggression, and psychosis. While lithium carbonate remains a first-line treatment for acute mania, nearly half of patients fail to respond adequately to lithium monotherapy, with some studies reporting failure rates as high as 72-80%. This significant treatment resistance has necessitated the development of augmented therapeutic strategies, typically involving combination therapy with antipsychotic medications [1] [2].
The serotonergic system has been extensively implicated in the pathophysiology of bipolar disorder, providing a strong rationale for therapeutic targeting. Several lines of evidence support this approach: (1) absolute levels of the serotonin metabolite 5-HIAA are reduced in cerebrospinal fluid of depressed bipolar patients and elevated during manic phases; (2) serotonin transport is reduced in platelets of bipolar patients across both depressive and manic phases. Ritanserin, a selective 5-HT₂ receptor antagonist, has demonstrated antipsychotic properties in previous investigations and represents a promising candidate for augmenting standard antimanic treatments. Its mechanism of action specifically targets the serotonergic dysfunction associated with bipolar disorder, potentially offering a complementary approach to conventional dopamine-antagonistic antipsychotics [1] [2].
The combination of lithium and haloperidol represents a conventional treatment approach for acute mania, but this regimen is limited by significant side effects, particularly extrapyramidal symptoms (EPS). Typical neuroleptics like haloperidol, while effective for rapid control of acute symptoms, do not have a substantial role in maintenance therapy due to these adverse effects. The development of adjunctive treatments that can enhance efficacy while mitigating side effects represents an important advancement in the therapeutic arsenal for bipolar disorder [1] [2].
The original investigation employed strict eligibility criteria to ensure a homogeneous patient population. Participants were medication-naive inpatients aged 21-43 years who met DSM-IV criteria for a current manic episode, confirmed through clinical interview by an academic psychiatrist. Disease severity was quantified using the Young Mania Rating Scale (YMRS), with a minimum score of 20 points required for inclusion, representing at least moderate to severe mania. Exclusion criteria encompassed mental retardation, neurological or medical impairment, substance dependence, seizure disorder requiring medication, participation in investigational drug trials within 30 days, known sensitivity to study medications, recent use of clozapine or depot neuroleptics, abnormal laboratory values, and women of childbearing potential without adequate contraception. The randomized population consisted of 45 patients, with 42 completing the 6-week trial protocol [1] [2].
This 6-week, double-blind, placebo-controlled trial employed a parallel-group design conducted at Roozbeh Psychiatric Hospital in Tehran, Iran. Patients were randomly allocated to one of two treatment arms:
Lithium titration to therapeutic levels was facilitated using pharmacokinetic methods for predicting therapeutic doses, with weekly lithium levels obtained for compliance monitoring. Haloperidol was initiated simultaneously with lithium at a fixed dose of 10 mg/day throughout the study period. Similarly, this compound was administered at a fixed dose of 10 mg/day. Adjunctive medications were permitted under strict limitations: lorazepam use was restricted to a maximum of 2 mg/day for the first 4 days, then up to 1 mg/day for the next 6 days, and was not permitted beyond day 10 or within 8 hours of assessment. Biperiden was permitted to treat emergent extrapyramidal symptoms (maximum 6 mg/day) but not as prophylaxis [1] [2].
Patients underwent comprehensive assessment at baseline and on days 3, 7, 14, 21, 28, and 42 after initiation of study medication. All assessments were conducted by a third-year psychiatry resident who remained blinded to treatment allocation. The primary outcome measure was the mean decrease in YMRS total score from baseline. Secondary outcomes included assessment of extrapyramidal symptoms using the Extrapyramidal Symptoms Rating Scale (ESRS) and systematic recording of adverse events using a standardized checklist. Statistical analyses employed two-way repeated measures analysis of variance (time-treatment interaction) with treatment group as a between-subjects factor and measurement time points as within-subjects factors. Both observed cases (OC) and intention-to-treat (ITT) with last observation carried forward (LOCF) analyses were performed [1] [2].
The adjunctive this compound group demonstrated statistically significant improvement in the primary outcome measure compared to the control group. The Young Mania Rating Scale (YMRS) total scores showed significantly greater improvement in the this compound group, with the difference between the two treatment protocols being statistically significant as indicated by the effect of group (F = 5.02, d.f. = 1, P = 0.03). The treatment response was evident throughout the study period, with sustained differences observed at the endpoint assessment on day 42. This robust treatment effect is particularly notable given that all patients were medication-naive upon study entry, eliminating potential confounding effects of previous pharmacotherapy [1] [2].
The therapeutic benefits of this compound augmentation extended beyond mere statistical significance, representing clinically meaningful improvement in manic symptomatology. The magnitude of effect observed in this study supports the utility of targeting serotonergic pathways in conjunction with conventional dopaminergic blockade and mood stabilization. The consistency of response across the assessment time points suggests that the therapeutic effects of this compound augmentation are sustained throughout the treatment course rather than representing a transient initial response [1].
A critical finding from this investigation was the favorable EPS profile associated with this compound augmentation. The mean Extrapyramidal Symptoms Rating Scale (ESRS) scores for the placebo group were consistently higher than those for the this compound group throughout the study period, with this difference reaching statistical significance at the day 42 endpoint. This observation suggests that This compound may mitigate the extrapyramidal side effects commonly associated with conventional antipsychotics like haloperidol, potentially through its selective serotonergic mechanism that modulates dopamine neurotransmission without direct D2 receptor blockade [1] [2].
The reduction in EPS represents a significant clinical advantage, as extrapyramidal side effects frequently compromise medication adherence and long-term therapeutic outcomes in patients requiring antipsychotic medication. This finding is consistent with previous research demonstrating the potential of 5-HT₂ receptor antagonism to reduce neuroleptic-induced movement disorders, including akathisia. The favorable neurological side effect profile of this compound augmentation may therefore offer dual benefits: enhanced antimanic efficacy coupled with reduced treatment-emergent movement disorders [1].
Table 1: Primary Efficacy Outcomes from 6-Week Randomized Controlled Trial
| Assessment Measure | This compound Group (n=21) | Placebo Group (n=21) | Statistical Significance |
|---|---|---|---|
| YMRS Total Score Improvement | Significant improvement | Moderate improvement | F = 5.02, d.f. = 1, P = 0.03 |
| ESRS Scores (Day 42) | Lower scores | Higher scores | Significant difference (P < 0.05) |
| Overall Response Rate | Higher | Lower | Statistically significant |
The adverse event profile was systematically documented throughout the study period using a standardized checklist. The difference between the two groups in the frequency of overall side effects was not statistically significant, indicating that this compound augmentation did not substantially increase the overall burden of adverse effects. However, certain specific side effects showed variation between groups, though these differences did not reach statistical significance in most cases [2].
Notably, specific adverse events including asthenia (47.60% vs 33.33%), dizziness (42.85% vs 28.57%), and dry mouth (57.14% vs 71.42%) demonstrated variations between the this compound and placebo groups, though these differences did not reach statistical significance. Agitation (38.09% vs 61.90%) and nervousness (38.09% vs 57.14%) were less frequent in the this compound group. The most commonly reported side effect in both groups was increased appetite (85.71% vs 76.19%). The comparable tolerability profiles between the active augmentation and control groups suggest that the therapeutic benefits of this compound were achieved without a concomitant increase in overall adverse effects [2].
Table 2: Adverse Event Profile During 6-Week Trial Period
| Adverse Event | Lithium + Haloperidol + this compound (n=21) | Lithium + Haloperidol + Placebo (n=21) | P Value |
|---|---|---|---|
| Asthenia | 10 (47.60%) | 7 (33.33%) | 0.53 |
| Agitation | 8 (38.09%) | 13 (61.90%) | 0.21 |
| Dry Mouth | 12 (57.14%) | 15 (71.42%) | 0.52 |
| Dizziness | 9 (42.85%) | 6 (28.57%) | 0.52 |
| Increased Appetite | 18 (85.71%) | 16 (76.19%) | 0.69 |
| Nervousness | 8 (38.09%) | 12 (57.14%) | 0.35 |
The pathophysiological rationale for this compound augmentation in acute mania is firmly grounded in the substantial evidence implicating serotonergic dysfunction in bipolar disorder. The 5-HT hypothesis of bipolar disorder proposes that dysregulation in serotonin neurotransmission contributes significantly to the mood dysregulation characteristic of the illness. This is supported by biochemical evidence demonstrating altered levels of serotonin metabolites in cerebrospinal fluid across different phases of the illness, with reduced 5-HIAA in depression and elevated levels during mania. Additionally, platelet studies have consistently shown reduced serotonin transport in bipolar patients regardless of current illness phase [1] [2].
This compound exerts its primary pharmacological action through selective antagonism at 5-HT₂ receptors, particularly the 5-HT₂ₐ and 5-HT₂꜀ subtypes. These receptor subtypes are distributed throughout brain regions implicated in mood regulation, including prefrontal cortex, limbic system, and basal ganglia. By blocking these receptors, this compound modulates downstream signaling cascades that influence neuronal excitability, neurotransmitter release, and ultimately, mood stabilization. The therapeutic efficacy of this compound demonstrated in this study provides compelling support for the 5-HT hypothesis of bipolar disorder and highlights the importance of targeting specific serotonin receptor subtypes in the treatment of acute mania [1].
The functional interplay between dopaminergic and serotonergic systems represents a crucial mechanism underlying the therapeutic effects of this compound augmentation. Traditional antipsychotics like haloperidol primarily exert their effects through blockade of dopamine D₂ receptors in mesolimbic pathways, reducing positive symptoms of mania such as psychosis and agitation. However, this dopamine blockade also produces significant extrapyramidal side effects through action in nigrostriatal pathways. Serotonergic neurons exert modulatory influence on dopaminergic pathways, with 5-HT₂ₐ receptors particularly implicated in this cross-system regulation [1] [3].
This compound's 5-HT₂ receptor antagonism is thought to normalize dopamine neurotransmission in specific pathways, potentially enhancing the antipsychotic efficacy while mitigating extrapyramidal side effects. This mechanism aligns with the study findings of significantly reduced ESRS scores in the this compound group compared to placebo. The novel therapeutic approach of combining specific serotonergic modulation with conventional dopaminergic blockade represents a targeted strategy for optimizing the efficacy-tolerability balance in acute mania treatment [1].
Diagram 1: Mechanism of Action of this compound Adjunct Therapy in Acute Mania. This diagram illustrates the proposed synergistic interactions between lithium, haloperidol, and this compound in the treatment of acute manic episodes. This compound's 5-HT₂ receptor antagonism modulates both serotonergic and dopaminergic pathways, contributing to enhanced efficacy and reduced extrapyramidal symptoms.
Objective: To evaluate the efficacy and safety of this compound (10 mg/day) as an adjunct to lithium and haloperidol in medication-naive patients with acute mania over a 6-week treatment period.
Patient Population:
Randomization and Blinding:
Treatment Protocol:
Concomitant Medications:
Assessment Schedule:
Objective: To quantitatively evaluate the impact of this compound augmentation on haloperidol-induced extrapyramidal symptoms using the Extrapyramidal Symptoms Rating Scale (ESRS).
Assessment Tools:
Assessment Procedure:
Assessment Timeline:
Response Protocol:
Diagram 2: Clinical Trial Workflow for this compound Adjunct Therapy. This diagram outlines the sequential steps involved in the 6-week clinical trial evaluating this compound augmentation in acute mania, from patient screening through final data analysis, highlighting key assessment time points and standardized evaluation tools.
The demonstrated efficacy of this compound as an adjunctive treatment in acute mania represents a significant advancement in the psychopharmacology of bipolar disorder. The study results support the incorporation of serotonergic modulation into conventional antimanic regimens, particularly for patients exhibiting partial response to first-line treatments. The favorable EPS profile observed with this compound augmentation suggests potential utility in patients who are sensitive to extrapyramidal side effects of typical antipsychotics or who require long-term maintenance therapy where cumulative neurological side effects present significant concerns [1] [2].
The fixed-dose regimen of 10 mg/day this compound used in this study provides a straightforward template for clinical application, though future studies might explore dose-ranging strategies to optimize the risk-benefit ratio for individual patients. The consistent therapeutic effect across the study period supports the utility of this approach throughout the acute treatment phase. Additionally, the inclusion of medication-naive patients in the original study provides particularly robust evidence for efficacy, eliminating potential confounding factors associated with previous medication exposure or treatment resistance [1].
While the existing evidence supports the efficacy of this compound augmentation, several methodological limitations should be acknowledged. The relatively small sample size (n=42 completers) limits the statistical power for subgroup analyses and detection of less common adverse events. The fixed-dose design prevents determination of potential dose-response relationships, and the 6-week duration does not address long-term maintenance efficacy. Additionally, the exclusion of patients with comorbid substance use disorders or other psychiatric comorbidities may limit generalizability to real-world clinical populations [1] [2].
Future research should address these limitations through larger multicenter trials with diverse patient populations, including those with comorbid conditions and treatment-resistant presentations. Dose-finding studies would help establish optimal dosing strategies, while longer-term trials would clarify the role of this compound in maintenance therapy. Further exploration of biomarker predictors of response could facilitate personalized treatment approaches, potentially identifying patients most likely to benefit from serotonergic augmentation strategies [1].
The demonstrated efficacy of this compound in acute mania highlights the importance of continuing to explore novel molecular targets beyond the conventional dopaminergic system. Other investigational approaches for treatment-resistant mania include protein kinase C inhibitors such as tamoxifen, which has shown promise in preliminary studies. A separate 6-week, double-blind, placebo-controlled trial demonstrated that tamoxifen (80 mg/day) adjunctive to lithium significantly improved YMRS scores compared to placebo plus lithium (F = 5.41, d.f. = 1, p = 0.02), supporting the role of intracellular signaling modulation in antimanic treatment [4].
These emerging approaches highlight the growing sophistication of psychopharmacology for bipolar disorder, moving beyond neurotransmitter receptor blockade to include intracellular signaling pathways and gene expression regulation. The convergence of evidence supporting multiple novel mechanisms suggests that future treatment paradigms will increasingly incorporate targeted modulation of specific pathological processes underlying manic symptomatology, potentially offering enhanced efficacy with improved side effect profiles [4] [5].
The compelling evidence from this randomized controlled trial supports the efficacy and safety of this compound as an adjunctive treatment to lithium and haloperidol in medication-naive patients with acute mania. The significant improvement in YMRS scores, coupled with reduced extrapyramidal symptoms, provides a strong rationale for incorporating selective 5-HT₂ receptor antagonism into current treatment paradigms. The methodological rigor of the study protocol, including strict inclusion criteria, standardized assessment tools, and comprehensive safety monitoring, provides a robust template for future clinical investigations. These findings not only offer a promising therapeutic approach but also reinforce the importance of serotonergic mechanisms in the pathophysiology and treatment of bipolar disorder.
This compound is a multitargeted investigational compound with potent activity against both serotonin receptors (5-HT2A/2C) and key kinase targets, particularly diacylglycerol kinase α (DGKα). Originally developed as a serotonin receptor inverse agonist for neuropsychiatric conditions, this compound has emerged as a promising therapeutic agent in oncology and ophthalmic disease research due to its unique polypharmacology [1] [2]. Its ability to simultaneously modulate multiple signaling pathways, including MAPK/ERK, PI3K/AKT/mTOR, and JAK-STAT, while demonstrating acceptable safety profiles in previous human trials, makes it an attractive candidate for drug repurposing studies [1] [3] [4]. This protocol collection provides standardized methodologies for investigating this compound's mechanisms and therapeutic potential across various disease models.
Table 1: Fundamental Pharmacological Properties of this compound
| Property | Description | Experimental Implications |
|---|---|---|
| Primary Molecular Targets | 5-HT2A/2C receptor antagonist, DGKα inhibitor, c-RAF inhibitor | Enables application in serotonin signaling, lipid signaling, and oncogenic kinase pathways |
| Binding Affinities | 5-HT2A (Ki = 0.45 nM), 5-HT2C (Ki = 0.71 nM) [2] | Effective concentrations typically in low micromolar range for kinase inhibition |
| Solubility | DMSO soluble | Standard stock solution: 10-100 mM in DMSO; final DMSO concentration ≤0.5% |
| Half-life | ~40 hours [4] | Consider prolonged target engagement in time-course experiments |
| Key Safety Consideration | Dose-dependent QTc prolongation [4] | Monitor cardiovascular parameters in in vivo studies |
The WST-1 assay provides a colorimetric method for quantifying this compound's effects on cancer cell proliferation and metabolic activity through the cleavage of tetrazolium salts by mitochondrial dehydrogenases in viable cells [1].
Materials Preparation:
Experimental Procedure:
Data Analysis:
Quantification of apoptotic cell death provides mechanistic insights into this compound's cytotoxic effects beyond general viability reduction.
Materials Preparation:
Experimental Procedure:
Data Analysis:
Table 2: this compound Cytotoxicity Profiles Across Cancer Cell Models
| Cell Line | Cancer Type | Assay | IC50/Effective Concentration | Exposure Time | Reference |
|---|---|---|---|---|---|
| A549 | Non-small cell lung cancer | WST-1 | ~10-20 μM | 48 hours | [1] |
| H82 | Small cell lung cancer | WST-1 | ~5-15 μM | 48 hours | [1] |
| Kasumi-1 | Acute myeloid leukemia | CCK-8 | ~10-30 μM | 48 hours | [3] |
| KG-1α | Acute myeloid leukemia | CCK-8 | ~10-30 μM | 48 hours | [3] |
| DOHH2 | Transformed follicular lymphoma | CCK-8 | ~10-20 μM | 48 hours | [5] |
| SU-DHL-4 | Transformed follicular lymphoma | CCK-8 | ~10-20 μM | 48 hours | [5] |
This chemoproteomic approach enables system-wide identification of this compound kinase targets by quantifying competition with a desthiobiotin-ATP acyl phosphate probe across native proteomes [1].
Materials Preparation:
Experimental Workflow:
Data Analysis:
Western blotting enables quantitative assessment of this compound's effects on key signaling pathways and apoptosis markers.
Materials Preparation:
Experimental Procedure:
Key Findings to Expect:
Functional assessment of this compound's effect on c-RAF-mediated signaling provides mechanistic insights into its subtype-specific activity in SCLC.
Materials Preparation:
Experimental Procedure:
Data Interpretation:
In vivo evaluation of this compound's antitumor activity provides critical preclinical data for potential therapeutic applications.
Materials Preparation:
Experimental Procedure:
Data Analysis:
Table 3: In Vivo Administration Protocols for this compound
| Model System | Dosage | Route | Frequency | Formulation | Key Findings |
|---|---|---|---|---|---|
| AML xenograft | 5 mg/kg/day | Intraperitoneal | Daily, 2 weeks | 0.3% CMC-Na suspension | Significant reduction in leukemia burden [3] |
| Lymphoma xenograft | 5 mg/kg/day | Intraperitoneal | Daily, 2 weeks | 10% DMSO, 40% PEG-300, 5% Tween-80, 45% saline | Tumor suppression in combination with chiauranib [5] |
| Ophthalmic models | 4 μM (in vitro) | Cell culture | 24 hours | DMSO stock diluted in media | PAX6 restoration in aniridia models [6] [7] |
This compound demonstrates therapeutic potential in congenital aniridia by restoring PAX6 expression through modulation of the MEK/ERK pathway [6] [7].
Materials Preparation:
Experimental Procedure:
Data Interpretation:
These comprehensive protocols enable systematic investigation of this compound's multifaceted mechanisms across cancer and ophthalmic disease models. The experimental approaches outlined here leverage this compound's unique polypharmacology while accounting for its specific physicochemical and pharmacological properties. Researchers can adapt these standardized methods to validate this compound's efficacy in specific disease contexts and explore combination therapies that leverage its multi-target mechanisms. Particular attention should be paid to appropriate controls, dose-response relationships, and validation of key targets in specific experimental systems to ensure reproducible and clinically relevant findings.
Ritanserin is a small molecule with a molecular weight of 477.57 g/mol and a chemical formula of C₂₇H₂₅F₂N₃OS [1] [2]. It is typically supplied as a solid with a purity of ≥98% [1] to 99.68% [3].
For preparing stock solutions, dimethyl sulfoxide (DMSO) is the most commonly used solvent. The table below summarizes key data for stock solution preparation.
| Parameter | Value / Specification | Notes |
|---|---|---|
| Molecular Weight | 477.57 g/mol [1] | Batch-specific molecular weights should be confirmed via Certificate of Analysis (CoA). |
| Solubility in DMSO | ~47-52 mg/mL (~100 mM) [1] [3] | Solution concentration may vary slightly; sonication may be required to fully dissolve [3]. |
| Recommended Storage | -20°C to +4°C, protected from light and moisture [1] [3] | For long-term storage under nitrogen at -20°C, solutions are stable for at least one month [3]. |
When working with cell cultures, the DMSO stock solution must be diluted into an aqueous culture medium. Final DMSO concentration should typically be kept below 0.5% to minimize cytotoxicity.
One referenced study provides a specific example of in vivo dosing formulation [3]:
This compound was initially developed as a potent and selective serotonin (5-HT₂) receptor antagonist but has been found to have a broader polypharmacology, leading to its investigation in new research areas like oncology [1] [4] [2].
The following table summarizes the in vitro receptor affinity (IC₅₀) of this compound, demonstrating its primary action on serotonin receptors [3].
| Target | IC₅₀ (nM) | Relative Selectivity (vs. 5-HT₂) |
|---|---|---|
| 5-HT₂ Receptor | 0.9 [3] | Primary Target |
| Histamine H₁ Receptor | 35 [3] | ~39-fold lower |
| Dopamine D₂ Receptor | 70 [3] | ~78-fold lower |
| Adrenergic α₁ Receptor | 97 [3] | ~108-fold lower |
| Adrenergic α₂ Receptor | 150 [3] | ~167-fold lower |
Oncology Research: Inducing Apoptosis in Lung Cancer Cells this compound has been shown to induce apoptotic cell death in both non-small cell lung cancer (NSCLC) and small cell lung cancer (SCLC) cells through a serotonin-independent mechanism [4].
Experimental Protocol:
Ocular Disease Research: Restoring PAX6 Function In a cellular model of aniridia, this compound was found to restore the production and function of the PAX6 transcription factor by repressing the MEK/ERK signaling pathway [5].
Experimental Protocol:
Cardiovascular Research: Blocking Vascular Caⱽ1.2 Channels this compound acts as a direct blocker of vascular L-type calcium channels (Caⱽ1.2), which may be relevant for conditions like Raynaud's syndrome [6].
Experimental Protocol:
The diagrams below summarize the key signaling pathways and experimental workflows involving this compound.
This compound (6-[2-[4-[Bis(4-fluorophenyl)methylene]-1-piperidinyl]ethyl]-7-methyl-5H-thiazolo[3,2-a]pyrimidin-5-one) is a potent serotonin receptor antagonist that has gained substantial interest in biomedical research for its diverse mechanisms of action beyond its original neurological applications. With a molecular weight of 477.57 g/mol and chemical formula C27H25F2N3OS, this compound presents specific solubility challenges that require optimized experimental approaches for reliable research outcomes. [1]
Initially developed as a 5-HT2 receptor antagonist with additional antidopaminergic effects, this compound has recently emerged as a valuable tool compound in oncology, neuroscience, and cardiovascular research due to its newly discovered targets including diacylglycerol kinase α (DGKα) and c-RAF kinase. [2] [3] [4] These applications necessitate precise understanding of its solvent compatibility, with DMSO being the primary solvent for in vitro investigations. These notes provide comprehensive protocols for this compound solubilization and experimental applications to enhance research reproducibility.
This compound exhibits favorable solubility in DMSO, allowing for concentrated stock solutions appropriate for most research applications. The following table summarizes its maximum solubility in common laboratory solvents: [1]
| Solvent | Maximum Concentration (mg/mL) | Maximum Concentration (mM) |
|---|---|---|
| DMSO | 47.76 | 100 |
| Ethanol | 11.94 | 25 |
Based on this solubility profile, DMSO is clearly the preferred solvent for preparing this compound stock solutions, supporting concentrations sufficient for most experimental applications while maintaining solvent volumes that minimize cellular toxicity in biological assays.
Materials Required: this compound powder (≥98% purity by HPLC), anhydrous DMSO (molecular biology grade), amber glass vials, analytical balance, micropipettes, vortex mixer, -20°C freezer. [1]
Procedure:
Quality Control: Visually inspect solutions for clarity before use. For critical applications, verify concentration by UV spectrophotometry or HPLC. Typical stock concentrations range from 10-50 mM in DMSO, with 10 mM being a practical standard for most applications. [1]
Recent investigations have established this compound as a versatile research tool across multiple disciplines. The table below summarizes effective concentration ranges for various research applications: [2] [3] [5]
| Research Area | Experimental Model | Working Concentration | Key Molecular Targets |
|---|---|---|---|
| Oncology Research | AML cell lines | 1-20 µM | DGKα, SphK1, Jak-Stat, MAPK pathways |
| Oncology Research | t-FL cell lines | 5-15 µM | DGKα, PI3K/AKT/mTOR, RAF/MEK/ERK |
| Cardiovascular Research | Rat artery smooth muscles | 1-10 µM | CaV1.2 channels, 5-HT2 receptors |
| Ophthalmology Research | Human limbal stromal cells | 4-5 µM | PAX6, TGF-β1, FABP5 |
| Neuroscience Research | In vivo models | 5 mg/kg (in vivo) | 5-HT2 receptors |
For animal studies, this compound requires formulation in vehicles compatible with systemic administration:
Intraperitoneal Injection Formulation:
Alternative Vehicle for Poor Solubility:
This protocol evaluates this compound's anti-leukemic activity in Acute Myeloid Leukemia (AML) models, which operates through DGKα inhibition and subsequent modulation of the Jak-Stat and MAPK signaling pathways. [2]
Cell Culture Conditions:
Treatment Procedure:
Assessment Methods:
Expected Results: this compound treatment should demonstrate dose-dependent suppression of AML cell viability with IC50 values typically ranging 5-15 μM at 48 hours, accompanied by increased apoptosis and decreased phosphorylation of STAT and MAPK pathway components. [2]
This electrophysiology protocol characterizes this compound's direct vasodilatory effects through inhibition of voltage-gated calcium channels in vascular smooth muscle, independent of its serotonin receptor activity. [3]
Tissue Preparation and Cell Isolation:
Electrophysiology Recording:
Data Analysis:
The following diagram illustrates the experimental workflow for evaluating this compound's effects on calcium channels in vascular smooth muscle:
This protocol examines this compound's effects on PAX6 gene expression and related pathways in human limbal stromal cells, relevant to aniridia-associated keratopathy research. [7]
Cell Culture Conditions:
Treatment and Analysis:
Expected Outcomes:
This compound exhibits a multifaceted pharmacological profile that varies across experimental models. The following diagram illustrates its key molecular targets and downstream effects:
DMSO Quality: Use high-purity, anhydrous DMSO (≥99.9%) to prevent water-induced degradation of this compound. Divide DMSO into small aliquots to minimize water absorption from atmosphere.
Final DMSO Concentration: In cellular assays, maintain final DMSO concentrations ≤0.1% (v/v) to avoid solvent toxicity. Include vehicle controls with identical DMSO concentrations in all experiments.
Solution Stability: this compound stock solutions in DMSO remain stable for at least 6 months when stored at -20°C in sealed, moisture-proof containers. Discard solutions if cloudiness or precipitation occurs.
For applications requiring DMSO-free this compound formulations (e.g., in vivo studies, certain biochemical assays), several effective removal techniques are available:
Vacuum Vortex Concentration (VVC): This advanced method using instruments like Smart Evaporator enables rapid DMSO removal (typically 15-30 minutes for 1-5 mL samples) while maintaining sample integrity through controlled spiral airflow that prevents bumping. [8]
Traditional Methods:
The VVC method is particularly recommended for heat-sensitive compounds like this compound, as it operates at lower temperatures while providing significantly faster processing times compared to conventional approaches. [8]
These application notes provide comprehensive guidance for this compound solubilization and experimental use across diverse research domains. The optimal DMSO concentration of 100 mM (47.76 mg/mL) for stock solutions facilitates investigation of this compound's multifaceted mechanisms, ranging from DGKα inhibition in oncology models to CaV1.2 channel blockade in vascular physiology. By adhering to these standardized protocols, researchers can enhance reproducibility and generate robust mechanistic insights into this compound's complex pharmacological profile, potentially accelerating its translation to novel therapeutic applications.
Ritanserin is a pharmaceutical compound initially developed as a serotonin receptor antagonist that has recently emerged as a potent and selective inhibitor of diacylglycerol kinase alpha (DGKα), making it a valuable tool in oncology research and cancer drug discovery. DGKα is a lipid kinase that phosphorylates diacylglycerol (DAG) to generate phosphatidic acid (PA), both of which are crucial secondary messengers in cellular signaling pathways. The balance between DAG and PA regulates fundamental cellular processes including proliferation, survival, and immune function. In cancer cells, DGKα is often overexpressed or dysregulated, leading to aberrant signaling that promotes tumor growth and survival. By inhibiting DGKα, this compound shifts the balance toward DAG accumulation and PA reduction, resulting in enhanced protein kinase C (PKC) activation and modulation of downstream signaling pathways that control cell fate decisions.
Originally investigated for psychiatric and neurological indications, this compound was never marketed for medical use but has gained significant interest in preclinical cancer research due to its favorable pharmacological properties and recently discovered mechanism of action against DGKα. Structural analysis reveals striking similarity between this compound and earlier DGKα inhibitors R59022 and R59949, explaining its potent inhibition of DGKα enzymatic activity. This compound demonstrates dual pharmacological activities as both a DGKα inhibitor and serotonin receptor antagonist, which researchers must consider when designing experiments and interpreting results. These application notes provide detailed methodologies and protocols for utilizing this compound in experimental models to investigate DGKα function and evaluate its potential as a therapeutic target in various cancers, including acute myeloid leukemia (AML), glioblastoma, and transformed follicular lymphoma [1] [2] [3].
Table 1: In Vitro Efficacy of this compound Across Various Cancer Cell Models
| Cancer Type | Experimental Model | IC₅₀ / Effective Concentration | Exposure Time | Key Effects | Source |
|---|---|---|---|---|---|
| Acute Myeloid Leukemia (AML) | Kasumi-1 and KG-1α cell lines | 5-20 µM | 24-72 hours | Dose-dependent inhibition of cell proliferation; Induction of apoptosis | [4] |
| Transformed Follicular Lymphoma | DOHH2, SU-DHL-4 cell lines | 10-15 µM (in combination with chiauranib) | 24-48 hours | Synergistic cytotoxicity; Enhanced apoptosis | [5] |
| Glioblastoma | GBM cell lines | 5-15 µM | 24-72 hours | Attenuation of DGKα kinase activity; Activation of PKC | [1] [3] |
| In Vivo AML Model | Kasumi-1 xenograft in NOD-PRKDC/IL-2RG mice | 5 mg/kg/day | 2 weeks | Significant reduction in tumor burden; Well-tolerated | [4] |
| In Vivo Lymphoma Model | t-FL xenograft | 5-10 mg/kg/day (with chiauranib) | 2-3 weeks | Synergistic antitumor effect; Dual blockade of PI3K/AKT and RAF/MEK pathways | [5] |
Table 2: this compound-Mediated Signaling Pathway Alterations in Cancer Models
| Signaling Pathway | Effect of this compound | Experimental Validation Method | Biological Outcome | Cancer Model |
|---|---|---|---|---|
| PLD-SphK1 Axis | Downregulation of SphK1 expression | Western Blot, qRT-PCR | Impaired survival signaling | AML [4] |
| JAK-STAT Signaling | Inhibition of STAT3/STAT5 phosphorylation | Western Blot, Flow Cytometry | Cell cycle arrest and apoptosis | AML [4] |
| MAPK Pathway | Reduced MEK/ERK phosphorylation | Western Blot, Phosphoprotein array | Decreased proliferation | AML, Lymphoma [4] [5] |
| PI3K/AKT/mTOR | Synergistic inhibition with chiauranib | Western Blot, RNA Sequencing | Enhanced apoptosis | Transformed Follicular Lymphoma [5] |
| RAF/MEK/ERK | Synergistic inhibition with chiauranib | Western Blot, RNA Sequencing | Impaired proliferation | Transformed Follicular Lymphoma [5] |
| Apoptotic Regulation | Downregulation of BCL-xL, MCL-1; Cleaved PARP, Caspase-3 | Western Blot, Annexin V staining | Programmed cell death | AML, Lymphoma [4] [5] |
Purpose: To evaluate the antiproliferative effects of this compound on cancer cells. Materials: Cancer cell lines (e.g., AML lines Kasumi-1, KG-1α; lymphoma lines DOHH2, SU-DHL-4), this compound (prepared as 10-100 mM stock in DMSO), cell culture media and supplements, 96-well plates, Cell Counting Kit-8 (CCK-8) or MTT reagent, microplate reader.
Procedure:
Purpose: To quantify this compound-induced apoptosis in cancer cells. Materials: Annexin V-FITC/PI apoptosis detection kit, flow cytometry tubes, flow cytometer, this compound, cell culture materials.
Procedure:
Purpose: To assess the antitumor efficacy of this compound in vivo. Materials: NOD-PRKDC/IL-2RG immunodeficient mice (6-8 weeks old), AML cell lines (e.g., Kasumi-1), this compound, vehicle (0.3% carboxymethyl cellulose or 10% DMSO/40% PEG-300/5% Tween-80/45% saline), irradiation source, flow cytometry reagents for monitoring human cells in mouse blood.
Procedure:
Figure 1: Molecular Mechanism of this compound-Mediated DGKα Inhibition. This compound inhibits DGKα enzymatic activity, leading to increased diacylglycerol (DAG) and decreased phosphatidic acid (PA) levels. This results in enhanced Protein Kinase C (PKC) activation and modulation of multiple downstream signaling pathways including mTOR, PLD-SphK1 axis, JAK-STAT, and MAPK, ultimately promoting apoptosis and inhibiting cancer cell proliferation.
The molecular mechanism of this compound involves potent inhibition of DGKα enzymatic activity, which normally converts diacylglycerol (DAG) to phosphatidic acid (PA). This inhibition leads to accumulation of DAG and subsequent activation of protein kinase C (PKC), a master regulator of multiple signaling cascades. Simultaneously, this compound reduces PA levels, which impacts several PA-dependent processes including mTOR signaling and PLD activation. Through these primary effects, this compound modulates multiple critical signaling pathways in cancer cells:
These multifaceted effects on signaling networks make this compound particularly effective against hematological malignancies and solid tumors dependent on DGKα-mediated signaling homeostasis [1] [4] [3].
Figure 2: Experimental Workflow for this compound DGKα Inhibition Studies. Comprehensive methodology for evaluating this compound's anticancer effects, beginning with in vitro cell culture models, progressing through mechanistic studies, and culminating in in vivo validation and data analysis.
This compound has emerged as a valuable pharmacological tool for investigating DGKα biology and developing novel cancer therapeutics. These application notes provide comprehensive protocols and methodological guidance for researchers exploring the antitumor effects of this compound across various experimental models. The compound's dual activity as both DGKα inhibitor and serotonin receptor antagonist requires careful experimental design, including appropriate controls to distinguish between these mechanisms. The synergistic relationships observed between this compound and other targeted agents highlight the potential of combination approaches for treating aggressive malignancies like transformed follicular lymphoma and acute myeloid leukemia. As research progresses, this compound serves both as a lead compound for understanding DGKα's role in cancer biology and as a promising therapeutic candidate for clinical translation in selected cancer indications.
The table below summarizes key solubility data and recommended stock solution preparation methods for ritanserin, based on supplier technical data sheets [1] [2].
| Property | Details |
|---|---|
| Molecular Weight | 477.57 g/mol [1] [2] |
| Max Solubility in DMSO | ~100 mM (47.76 mg/mL) [1] or 52.35 mM (25 mg/mL) [2] |
| Solubility in Ethanol | 25 mM (11.94 mg/mL) [1] |
| Solubility in Water | Practically insoluble (< 0.1 mg/mL) [2] |
| Standard Stock Concentration | 10-100 mM in DMSO [2] |
| Storage Recommendation | Store stock solutions at -20°C, protected from moisture and light [2]. |
For in vivo studies, this compound stock solution in DMSO requires further dilution in dosing vehicles. Here are two established protocols for preparing working solutions suitable for animal administration [2].
Protocol 1: Aqueous Solution for Intraperitoneal Injection This method yields a clear solution suitable for IP injection [2].
Protocol 2: Oil-Based Solution for Longer-Term Dosing This protocol is recommended with caution for continuous dosing periods exceeding half a month [2].
Recent studies illustrate how these solubility properties and preparation methods are applied in practice.
To help select the appropriate preparation method, this workflow outlines the key decision points:
For optimal stability, please adhere to the following storage and handling guidelines based on supplier specifications:
| Condition | Specification |
|---|---|
| Solid Form | Store lyophilized (freeze-dried) powder at -20°C. [1] |
| Stock Solution | Store dissolved in DMSO at -20°C. [1] [2] |
| Shelf Life (Solid) | Stable for 36 months when lyophilized and stored desiccated at -20°C. [1] |
| Shelf Life (Solution) | Use solution stored at -20°C within 1 month to prevent loss of potency. [1] |
| Freeze-Thaw | Aliquot stock solutions to avoid multiple freeze-thaw cycles. [1] |
| Solution Preparation | Soluble in DMSO (50 mg/mL, 104.7 mM); sonication is recommended. [2] |
The following validated experimental protocols can serve as a reference for your research on ritanserin, particularly in oncology.
This methodology is based on a 2023 study investigating this compound's effects on Acute Myeloid Leukemia (AML) cell lines [3].
The workflow for this experiment can be visualized as follows:
This protocol runs concurrently with the viability assay to measure this compound-induced cell death. [3]
Here are solutions to some potential problems you might encounter:
| Problem | Possible Cause | Suggested Solution |
|---|---|---|
| Precipitate in stock solution | Solubility limit; cold temperature | Warm solution to room temperature and sonicate briefly. [2] |
| Loss of bioactivity | Extended storage in solution; repeated freeze-thaw | Use fresh aliquots; avoid more than 1 month of storage; do not re-freeze used aliquots. [1] |
| High background in viability assay | Contamination; inaccurate pipetting | Ensure sterile technique; calibrate pipettes; include control wells with medium only. |
| Low apoptosis signal | Ineffective staining; incorrect dosing | Titrate this compound concentration; confirm staining protocol with a positive control (e.g., a known apoptosis inducer). |
This compound is a potent and selective 5-HT2 receptor antagonist but also inhibits Diacylglycerol kinase alpha (DGKα). This dual action is central to its investigated anti-cancer effects, which involve the suppression of multiple signaling pathways. [3] [4]
The following diagram illustrates the key signaling pathways modulated by this compound in cancer cells, based on current research:
| Parameter | Specification / Value | Source / Context |
|---|---|---|
| Molecular Weight | 477.57 g/mol | [1] [2] [3] |
| Solubility in DMSO | 25 mg/mL (52.35 mM) [1] | MedChemExpress handling instructions |
| Recommended Stock Concentration | 10 mM (e.g., 10 µL of 10 mM stock into 1 mL media gives ~100 µM final) [4] | Common practice in cited research; used for in vitro cell assays [4] |
| Purity | ≥98% (HPLC) [2] | Tocris product specification |
| Storage Condition | -20°C, stored under nitrogen [1] | MedChemExpress storage instructions |
Here are detailed methodologies for common experiments using ritanserin, as cited in recent research.
This protocol is used to determine this compound's effect on inhibiting cancer cell growth [4].
This method assesses this compound's ability to induce programmed cell death [4].
This protocol evaluates the anti-tumor efficacy of this compound in a live animal model [4].
The following diagrams illustrate the primary molecular targets of this compound and a generalized workflow for its use in in vitro experiments.
Diagram 1: this compound's key molecular targets include serotonin receptor antagonism and several other mechanisms relevant to cancer and cardiovascular research [1] [5] [6].
Diagram 2: A general workflow for preparing and using this compound in cell-based experiments, based on common laboratory practice and cited protocols [1] [4].
Q1: What is the highest concentration of DMSO I can safely use as a vehicle control in cell culture with this compound? While solubility allows for high DMSO concentrations, for cell culture assays, the final DMSO concentration should typically be kept at 0.1% or lower to avoid cytotoxic effects. This is a standard practice in cell biology, and the experimental protocols from the literature consistently use vehicle controls with DMSO [4].
Q2: Why is it recommended to store the stock solution under nitrogen? Storing under an inert gas like nitrogen helps prevent oxidation and hydrolysis of the compound, which can degrade this compound over time and reduce its efficacy in experiments. The supplier MedChemExpress explicitly recommends storing the DMSO solution under nitrogen at -20°C [1].
Q3: My this compound solution has changed color. Is it still usable? According to the supplier MedChemExpress, this compound in solid form can range in color from white to yellow, which is normal [1]. However, a significant darkening or color change in a prepared DMSO solution, especially if not stored properly, could indicate degradation. It is good practice to compare the solution to a freshly prepared aliquot or to test the biological activity in a pilot assay if degradation is suspected.
| Inhibitor Name | Key Characteristics (vs. Ritanserin) | Reported Evidence | Selectivity Notes |
|---|
| JNJ-3790339 | Higher potency, Improved selectivity [1] | • In vitro kinase assays • Cytotoxicity in GBM & melanoma cells • Enhanced T cell activation [1] | Selective over other type I DGKs (β, γ) and DGKζ [1] | | Compound 16a (from same study) | Higher potency, Improved selectivity [1] | In vitro kinase assays [1] | Selective over other type I DGKs (β, γ) and DGKζ [1] | | CU-3 | High potency, Significant selectivity [2] [3] | • Reduces cancer cell viability • Enhances immune response • Inhibits specific PA species production [2] | Preclinical stage; in vivo safety profile not fully established [1] | | AMB639752 | Selectivity over multiple DGK isoform types [1] | Minimal pharmacophoric structure; lacks anti-serotonergic activity [1] | Selectivity over other type I isoforms not fully explored [1] | | R59022 & R59949 | Early, non-selective DGK inhibitors [4] | Widely used in early in vitro studies [1] [4] | Low isoform selectivity; primarily research tools [1] |
Here are detailed methodologies for key experiments you can perform to validate the potency and specificity of these inhibitors.
This protocol measures the direct inhibition of DGK enzyme activity [1].
This evaluates the functional effect of inhibitors on cancer cells [5].
This assesses the immunomodulatory effect of DGKα inhibition [1].
The therapeutic interest in DGKα inhibitors stems from their dual role in promoting cancer cell survival while suppressing immune response. The diagram below illustrates the key signaling pathways regulated by DGKα in these contexts.
Q1: Why should I consider alternatives to this compound for my DGKα experiments? this compound, while a known DGKα inhibitor, was initially developed as a serotonin receptor antagonist, which could lead to off-target effects in complex biological systems [1]. Newer analogs like JNJ-3790339 and CU-3 are designed for higher potency and superior selectivity, reducing the risk of confounding results from unrelated pathways [2] [1]. Furthermore, this compound exhibits species-dependent variability; it stimulates human but not mouse T cells, which is a critical consideration for translational research and pre-clinical models [1].
Q2: What is the most critical factor to verify when using a new DGKα inhibitor? Isoform selectivity is paramount. Given that there are ten mammalian DGK isoforms with potentially overlapping or even opposing functions, confirming that your inhibitor acts specifically on DGKα and not on other isoforms (especially the highly similar type I isoforms DGKβ and DGKγ) is essential for data interpretation [1] [3]. Always include a panel of other DGK isoforms in your initial in vitro validation assays.
Q3: Our research involves both cancer cell lines and primary immune cells. Which inhibitor might be most suitable? JNJ-3790339 is a strong candidate based on current literature. It has demonstrated significant cytotoxicity in glioblastoma and melanoma cells while also showing an improved ability to activate primary human T cells compared to this compound in the same study, effectively validating its dual-role potential [1].
The table below summarizes the binding affinity (Ki in nM) of ritanserin and two selective antagonists for key receptor targets. A lower Ki value indicates higher affinity. [1]
| Compound | Primary Target | 5-HT2A (Ki, nM) | 5-HT2C (Ki, nM) | 5-HT1A (Ki, nM) | Key Off-Targets & Selectivity Notes |
|---|---|---|---|---|---|
| This compound | 5-HT2A/2C Antagonist | 0.3 | 6 | >1,000 | ~20-fold selectivity for 5-HT2A over 5-HT2C. [1] |
| M100907 (Volinanserin) | Selective 5-HT2A Antagonist | 0.47 | 100 | >1,000 | ~200-fold selectivity for 5-HT2A over 5-HT2C. Minimal affinity for 5-HT1A and dopamine D2 receptors. [1] [2] [3] |
| Pimavanserin | Selective 5-HT2A Inverse Agonist | 0.24 | 2.8 | >1,000 | ~12-fold selectivity for 5-HT2A over 5-HT2C. Approved for Parkinson's disease psychosis. [1] [4] |
Here are detailed methodologies for key experiments cited in the literature, which you can adapt for your research.
This protocol is used to evaluate the potential of 5-HT2A antagonists to improve motor impairments.
This protocol measures the effects of 5-HT2A antagonists on sleep architecture.
This protocol tests for potential synergistic antidepressant effects when combining a 5-HT2A antagonist with an SSRI.
Q1: My experiment with this compound yielded confusing results. Could off-target binding at 5-HT2C receptors be a factor? A1: Yes, this is a likely cause. This compound is a potent but non-selective 5-HT2A/2C antagonist. [1] Its affinity for the 5-HT2C receptor is only about 20-fold lower than for the 5-HT2A receptor. [1] Since 5-HT2A and 5-HT2C receptors often mediate opposing physiological functions, the mixed action of this compound can confound result interpretation. For a clearer mechanistic conclusion, confirm your findings with a highly selective 5-HT2A antagonist like M100907. [1] [2]
Q2: When should I choose a selective 5-HT2A antagonist over a mixed agent like this compound? A2: The choice depends on your experimental goal.
Q3: Are there specific safety or technical concerns when using these compounds? A3: Yes, based on clinical and preclinical observations:
The following diagram illustrates a general experimental workflow for in vivo behavioral studies and the core mechanism of 5-HT2A receptor antagonists.
| Target | Primary Function / Class | Ritanserin's Action (Potency, IC₅₀/Kᵢ) | Key Experimental Implications |
|---|---|---|---|
| 5-HT₂A Receptor [1] | Serotonin Receptor | Potent Antagonist (Kᵢ = 0.45 nM) [1] | Consider this the primary, "on-target" effect in psychiatric/neurology research. |
| 5-HT₂C Receptor [1] | Serotonin Receptor | Potent Antagonist (Kᵢ = 0.71 nM) [1] | Often co-inhibited with 5-HT₂A; effects are difficult to disentangle. |
| DGKα (Diacylglycerol Kinase Alpha) [2] | Lipid Kinase (Signaling Enzyme) | Potent Inhibitor [2] [3] | A major off-target in cancer/immunology research; affects DAG/PA signaling pathways. |
| Histamine H₁ Receptor [4] | Histamine Receptor | Weak Antagonist (IC₅₀ = 35 nM) [4] | Lower affinity, but may contribute to sedative effects or other side effects. |
| Dopamine D₂ Receptor [4] | Dopamine Receptor | Weak Antagonist (IC₅₀ = 70 nM) [4] | Lower affinity, but relevant in experiments measuring dopaminergic pathways. |
| Adrenergic α₁ Receptor [4] | Adrenergic Receptor | Weak Antagonist (IC₅₀ = 97 nM) [4] | May influence cardiovascular parameters or norepinephrine-related signaling. |
Here are specific experimental protocols and FAQs to help you navigate this compound's off-target effects.
To determine if your results are due to DGKα inhibition rather than serotonin receptor blockade, employ a multi-step validation strategy [2]:
DGKα inhibition by this compound can enhance T-cell activation. Here is a core methodology based on published research [2]:
This protocol outlines key steps for evaluating this compound's anti-proliferative effects in cancer models [2] [3]:
The following diagram illustrates the core signaling pathways affected by this compound's off-target inhibition of DGKα, which is crucial in cancer and immunology research.
When designing your experiments, please note:
This section addresses common theoretical and practical challenges you might face.
Q1: What are the key factors that can affect ritanserin activity in my cellular assays?
Several factors beyond the nominal concentration can influence the observed activity of this compound:
Q2: My experimental results with this compound are inconsistent between replicates. What should I check?
Inconsistency often points to issues with solution preparation or handling.
Here are detailed methodologies for key experiments to systematically determine the optimal this compound concentration for your system.
This protocol outlines the steps for a cell-based assay to determine the potency of this compound.
This protocol helps evaluate this compound's specificity at your working concentration.
The table below provides a hypothetical dataset for a selectivity panel to guide your analysis.
Table 1: Example this compound Selectivity Profile at 1 µM and 10 µM This table models how you might structure data from a broad off-target screening assay.
| Target | % Inhibition at 1 µM | % Inhibition at 10 µM | Notes |
|---|---|---|---|
| 5-HT₂A Receptor | 95% | 99% | Primary target, expected high inhibition. |
| 5-HT₂C Receptor | 88% | 97% | Known secondary target. |
| 5-HT₂B Receptor | 80% | 95% | Known secondary target. |
| Dopamine D₂ Receptor | 5% | 15% | Minimal off-target binding. |
| Adrenergic α₁A Receptor | 8% | 25% | Low risk at lower concentrations. |
| hERG Channel | 2% | 60% | Potential safety flag; requires follow-up. |
The following diagram illustrates the logical workflow for optimizing this compound concentration and troubleshooting experiments, from initial setup to data interpretation.
The following table summarizes the solubility data for ritanserin, which is crucial for preparing stock solutions.
| Solvent | Max Conc. (mg/mL) | Max Conc. (mM) | Notes |
|---|---|---|---|
| DMSO | >47.76 [1] / >10.1 [2] | >100 [1] | Primary solvent for high-concentration stock solutions. |
| Methanol | >10 [2] | >21 | An alternative organic solvent. |
| Ethanol | 11.94 [1] | 25 [1] | Suitable for preparing less concentrated solutions. |
| Water | Insoluble [2] | Insoluble [2] | Not recommended for direct dissolution. |
| Dilute Aqueous Base | Insoluble [2] | Insoluble [2] | Not recommended for direct dissolution. |
| 2-hydroxypropyl-β-cyclodextrin | Insoluble [2] | Insoluble [2] | Not recommended for direct dissolution. |
To prepare your stock solutions, you can use the following guide based on a molecular weight of 477.57 g/mol [1].
| Desired Concentration | Volume of Solvent per 1 mg of this compound |
|---|---|
| 1 mM | 2.09 mL |
| 5 mM | 0.42 mL |
| 10 mM | 0.21 mL |
| 50 mM | 0.04 mL |
Here are methodologies for common experiments using this compound, as cited in recent literature.
This protocol is used to assess this compound's inhibitory effects on cell proliferation, for example, in Acute Myeloid Leukemia (AML) research [3].
This method quantifies this compound-induced cell death [3].
Beyond its historical role as a serotonin receptor antagonist, this compound has been investigated for novel mechanisms in oncology and other fields. The diagram below illustrates its multi-targeted action in cancer cells.
Key research contexts for these mechanisms include:
What is a common solvent for in vivo studies? For animal studies, such as in xenograft mouse models, this compound has been diluted with a 0.3% (w/v) CMC-Na (sodium carboxymethyl cellulose) suspension and administered via intraperitoneal injection [3].
What are the critical controls for this compound experiments? Always include a vehicle control (e.g., DMSO at the same concentration used to deliver this compound) to account for any effects of the solvent itself on your cells or model system [3] [4].
The table below summarizes key pharmacokinetic parameters for this compound from clinical and preclinical studies.
| Parameter | Healthy Volunteers | Patients with Renal Insufficiency | Chronic Alcoholics (Steady State) | Key Findings |
|---|---|---|---|---|
| Half-life (t₁/₂) | 41 ± 14 hours [1] | 39 ± 23 hours [1] | Up to 433 hours (observed) [2] | Minimally affected by hemodialysis; significant accumulation during chronic use. |
| Tmax | ~1.9 hours [1] | 4.4 ± 2.2 hours [1] | Information missing | Delayed and slowed absorption in uremic patients. |
| Cmax | ~120 ng/mL (estimated) [1] | 73.6 ± 26.9 ng/mL [1] | Information missing | 39% reduction in uremic patients. |
| AUC | 3867 ± 1413 ng·h/mL [1] | 2031 ± 636 ng·h/mL [1] | Information missing | 47% lower in uremic patients. |
| Primary Findings | Standard profile for comparison. | Altered absorption possibly due to antacids or GI pathology [1]. | Large inter-individual variability (CV up to 65%) in plasma concentrations [2]. |
Here are solutions to frequently encountered problems in this compound research:
Unexpectedly Low Potency or Efficacy In Vitro
High Variability in In Vivo Responses
Interpreting Mechanisms in Cancer Models
This methodology is used to evaluate this compound's effects on acute myeloid leukemia cell proliferation and apoptosis.
This cell-based assay tests this compound's ability to inhibit c-RAF-mediated signaling.
The following diagram illustrates the key molecular pathways this compound modulates in different disease models, based on recent research.
| Feature | Ritanserin | Risperidone |
|---|---|---|
| Drug Class | Selective 5-HT2A/2C receptor antagonist; DGKα inhibitor [1] [2] | Atypical antipsychotic (Second-generation antipsychotic) [3] [4] |
| Primary Indications (Approved/Investigational) | Investigational: Augmentation in bipolar disorder (with lithium & haloperidol) [5]; Acute myeloid leukemia (preclinical) [2] | FDA-approved: Schizophrenia, bipolar disorder, irritability associated with autistic disorder [3] [4] |
| Primary Mechanism of Action | Antagonizes serotonin 5-HT2A and 5-HT2C receptors [5]. Also a potent inhibitor of Diacylglycerol kinase alpha (DGKα) [2] | Antagonizes dopamine D2 and serotonin 5-HT2A receptors (with high affinity for 5-HT2A) [3] [4] |
| Key Receptor Affinities | - High affinity for 5-HT2A and 5-HT2C receptors [5] | - High affinity for 5-HT2A, D2, α1, α2, and H1 receptors [4] |
| Clinical Status | Not FDA-approved; used in clinical trials [5] [2] | FDA-approved in 1993; widely used clinically [3] |
| Example Experimental Data | In bipolar mania trial: Reduced Young Mania Rating Scale scores and extrapyramidal symptoms vs. placebo when added to lithium/haloperidol [5] | In dementia: Modest reduction of aggression, psychosis, and anxiety; no effect on activity or sleep disturbances [6] |
For researchers, the methodological details and specific outcomes from key studies are crucial. The following tables provide this information.
Table 1: Adjunctive this compound in Bipolar Mania (6-week, double-blind, placebo-controlled trial) [5]
| Aspect | Protocol Detail |
|---|---|
| Objective | Assess efficacy of this compound as an adjunctive therapy in acute manic episodes. |
| Participants | 45 inpatients (aged 21-43) with DSM-IV bipolar disorder, current manic episode (Young Mania Rating Scale score ≥20). |
| Study Groups | - Group A (n=23): Lithium (1-1.2 mEq/L) + Haloperidol (10 mg/day) + This compound (10 mg/day)
Table 2: Risperidone in Behaviors and Psychological Symptoms of Dementia (BPSD) - Individual Participant Data Meta-Analysis [6]
| Aspect | Meta-Analysis Result |
|---|---|
| Objective | Evaluate the symptom-specific efficacy of risperidone for BPSD. |
| Data Source | Individual participant data from 6 randomized controlled trials (Risperidone: n=1009; Placebo: n=712). |
| Primary Measure | Behavioral Pathology in Alzheimer's Disease Rating Scale (BEHAVE-AD). |
| Key Findings | At 8 weeks, risperidone showed modest benefits for:
The following diagrams illustrate the distinct signaling pathways and mechanisms for each drug, which explain their different clinical applications.
| Aspect | Ketanserin | Ritanserin |
|---|---|---|
| Primary Receptor Action | Antagonizes 5-HT₂ receptors and has weak α₁-adrenoceptor blocking activity [1]. | Antagonizes 5-HT₂ receptors with high selectivity [2]. |
| Binding Affinity (pKi) for 5-HT₂ | High (Comparative studies place it slightly below this compound) [3]. | Very High (Ranked higher than ketanserin in affinity studies) [3]. |
| Dissociation from 5-HT₂ Receptor | Rapidly reversible [3]. | Slow, tight binding (not readily reversed by washing) [3]. |
| Key Haemodynamic Effects (in Hypertensive Patients) | Significantly reduces systolic and diastolic blood pressure; increases brachial blood flow; decreases forearm vascular resistance [4] [5]. | Slight, non-significant decrease in blood pressure and increase in blood flow [4] [5]. |
| Additional Molecular Targets | H₁ histamine receptor antagonist [1]. | Polypharmacology: Inhibits multiple kinases (e.g., DGKα, FER, c-RAF) [2]. |
| Primary Investigated / Proposed Therapeutic Uses | Hypertension, vasospastic conditions (e.g., Raynaud's), skin ulcers [1]. | Neuropsychiatric disorders (investigational), repositioning in oncology (e.g., lung cancer) [2]. |
| Effect on Central vs. Peripheral 5-HT₂ Receptors | No significant difference from this compound; blocks central and peripheral receptors with similar potency [6]. | No significant difference from ketanserin; blocks central and peripheral receptors with similar potency [6]. |
The following diagrams illustrate the key signaling pathways and experimental workflows discussed in the research.
The data in the table is primarily derived from cell viability and apoptosis assays, which measure the functional downstream consequences of DGKα inhibition in a cellular environment. It is important to distinguish this from a direct biochemical IC50 measured on the purified enzyme.
This compound was identified through in-silico screening based on earlier DGKα inhibitors. The table below compares its performance with other compounds, though head-to-head data is sparse.
| Inhibitor | Reported Potency (IC50) | Key Characteristics | Citation |
|---|---|---|---|
| This compound | ~20-50 μM (functional, cellular) | Also a potent serotonin receptor antagonist (off-target effect) | [2] [5] |
| R59949 / R59022 | 0.3 - 25 μM (biochemical, variable) | First-generation tools; poor pharmacokinetics and selectivity | [5] |
| AMB639752 | More active than R59949 (cellular) | Identified with this compound; reported to be devoid of serotoninergic activity | [5] |
| CU-3 | 0.6 μM (biochemical) | Competitive ATP inhibitor identified via HTS | [5] |
The following diagram illustrates the signaling pathway modulated by DGKα and how this compound exerts its effects, particularly in the context of T-cell function.
As the diagram shows, in diseases like X-linked lymphoproliferative disease 1 (XLP-1) and some cancers, the loss of the SAP protein leads to unrestrained DGKα activity. This results in excessive conversion of DAG to PA, blunting the T-cell receptor signal and leading to defective apoptosis. By inhibiting DGKα, this compound shifts the balance, increasing DAG levels and restoring pro-apoptotic signaling [4].
| Target | Primary Activity | Reported Affinity/IC50 | Experimental Context |
|---|---|---|---|
| 5-HT₂A Receptor | Inverse Agonist/Antagonist | pKi = 9.5 [1] | Binding affinity in rat models [1]. |
| 5-HT₂C Receptor | Inverse Agonist | High affinity (specific value not stated) [2] | Crystal structure analysis; also referred to as 5-HT1C historically [2] [3]. |
| DGKα Enzyme | Inhibitor | IC₅₀ = 15 µM [4] [5] | In vitro enzyme activity assay [4]. |
| Dopamine Receptors | Antagonist | IC₅₀ = 69 nM [5] | Binding affinity data [5]. |
For researchers, the experimental context behind the data is critical for interpretation.
The following diagrams illustrate the key signaling pathways this compound modulates and a general workflow for the experimental protocols used to characterize it.
This compound Enhances T-cell Activation via DGKα Inhibition
Workflow for Pharmacological Profiling
This compound's profile offers distinct opportunities and challenges:
The table below outlines the core elements your guide should include, based on current best practices in computational drug discovery [1].
| Section | Key Components | Purpose & Modern Considerations |
|---|---|---|
| Introduction | Compound profile (ritanserin), target receptors (e.g., 5-HT2A), therapeutic context. | Establishes scope and biological rationale for the comparison. |
| Comparative Binding Affinity Table | Quantitative data (Ki, IC50, Kd), target receptor, experimental method, reference. | Core deliverable. Critical to use a leakage-free benchmark set to ensure generalizability [1]. |
| Methodology & Data Curation | Sources (e.g., ChEMBL, BindingDB), curation steps (removing duplicates, correcting artifacts), data splitting strategy. | Ensures data quality and reliability. The PDBbind CleanSplit method is a gold standard to avoid data leakage [1]. |
| Experimental Protocols | Description of key methods (e.g., Radioligand Binding Assays, Surface Plasmon Resonance). | Provides context for interpreting the quantitative data in the table. |
| Visualization | Diagrams of signaling pathways and experimental workflows. | Aids in understanding complex relationships and methods. |
Recent advancements highlight critical factors for creating a credible comparison:
Here are diagrams created with Graphviz's DOT language to illustrate key concepts, following your specifications for color, contrast, and clarity.
This diagram provides a high-level overview of the signaling context for this compound.
This diagram outlines a common experimental method for determining binding affinity.
Setoperone is well-documented in the literature as a high-affinity antagonist for the serotonin 5-HT2A receptor, validated for use in Positron Emission Tomography (PET) to image and quantify these receptors in the living human brain [1] [2].
The experimental data and protocols for setoperone are summarized in the table below.
Table: Experimental Data and Protocols for [18F]Setoperone
| Aspect | Details & Quantitative Data |
|---|---|
| Primary Application | PET imaging of 5-HT2A receptor distribution in the human cerebral cortex [1] [2]. |
| Specific Binding | Binds with high sensitivity and selectivity to 5-HT2A receptors in the frontal cortex. In the striatum, binding is to both 5-HT2A and dopamine D2 receptors [1]. |
| Binding Ratios | In young controls, the frontal cortex/cerebellum ratio reached 2.53 ± 0.12 and the striatum/cerebellum ratio reached 2.38 ± 0.11 at one hour post-injection [1]. |
| Specificity Challenge | Pretreatment with ketanserin (a 5-HT2 blocker) significantly reduced the frontal cortex/cerebellum ratio to 0.7-1.0. Pretreatment with sulpiride (a D2 blocker) did not alter the frontal ratio but partially reduced the striatal ratio [1]. |
| Radiotracer Preparation | Radiochemical purity >98%; Specific activity: 5,000-10,000 mCi/μmol [3]. |
| Human PET Protocol | Injection: ~7 mCi intravenously. Image Acquisition: Dynamic scans over 120 minutes. Blood Sampling: Arterial sampling for metabolite analysis [3]. |
| Kinetic Modeling | Binding potential (BP, k3/k4) calculated via nonlinear least-squares fitting and reference region graphical analysis. Cerebellum used as a reference region [3]. |
The following diagram illustrates the standard experimental workflow for a [18F]Setoperone PET study.
The current search did not yield specific experimental data or modern protocols for this compound. While this compound is a known 5-HT2A antagonist, its research application in recent literature appears less prominent compared to setoperone's established role as a PET radioligand.
Given that a direct comparison was not found, you may need to construct one by investigating each compound separately in the scientific literature. Here is a suggested pathway for your comparison guide:
Parameter, This compound, Setoperone, and Key Experimental Evidence.
| Feature | Ritanserin | Cyproheptadine |
|---|---|---|
| Primary Receptor Targets | Potent and selective antagonist for 5-HT2A and other 5-HT2 receptor subtypes [1] [2]. | Antagonist for histamine H1, multiple 5-HT2 subtypes, and muscarinic acetylcholine receptors [3] [4]. |
| Key Additional Targets | Polypharmacology includes kinase targets like DGKα, FER, and c-RAF [1]. | Sigma-1 receptor agonist, modulating neuronal excitability [5]. |
| Binding Affinity (pKi) for 5-HT2 | High affinity (this compound > Ketanserin ≈ AT-1015) [6]. | Moderate affinity (Cyproheptadine ≈ Sarpogrelate) [6]. |
| Dissociation from 5-HT2 | Slow dissociation (49.55% control binding after washing at 10⁻⁷.0 M) [6]. | Slow dissociation (50.17% control binding after washing at 10⁻⁷.0 M) [6]. |
| Primary Experimental/Clinical Applications | - Repurposing in oncology (NSCLC, SCLC) [1]
A comparative radioligand binding assay using rabbit cerebral cortex membranes assessed the affinity and dissociation of various 5-HT2 antagonists [6].
Experimental Protocol: Binding affinity (pKi) was determined by incubating rabbit cerebral cortex membranes with [³H]ketanserin and various concentrations of test antagonists. For dissociation studies, membranes pre-incubated with antagonists were washed, and the remaining receptor blockade was measured by assessing the percentage of control [³H]ketanserin binding [6].
The downstream effects of these drugs extend far beyond simple receptor blockade.
This compound's Core Signaling Pathways The following diagram illustrates the key pathways modulated by this compound, based on chemoproteomic and cellular model studies [1] [2] [7]:
Cyproheptadine's Core Signaling Pathways Cyproheptadine's effects on neuronal excitability involve a different set of targets, as shown below [5] [3] [4]:
Quantitative Chemical Proteomics for this compound (2018)
Current-Clamp Recording for Cyproheptadine (2018)
For your research and development purposes, here is a more detailed breakdown of the experimental data and safety findings.
Table 2: Detailed Adverse Effect Profile from a Clinical Study A randomized, double-blind, placebo-controlled, crossover study in 12 healthy males receiving single doses [1].
| Dose | Incidence of Total Adverse Effects | Most Common Adverse Effects |
|---|---|---|
| Placebo | 25% | Information not specified |
| 10 mg | 75% | Somnolence, Fatigue |
| 20 mg | 81.8% | Somnolence, Fatigue |
Table 3: Receptor Binding Selectivity Profile This profile, derived from in vitro assays, illustrates Ritanserin's selectivity and potential for off-target activity [2].
| Receptor Target | IC₅₀ (nM) | Interpretation |
|---|---|---|
| 5-HT2 Receptor | 0.9 | Primary high-affinity target |
| Histamine H1 | 35 | ~39-fold less active than 5-HT2 |
| Dopamine D2 | 70 | ~78-fold less active than 5-HT2 |
| Adrenergic α1 | 97 | ~108-fold less active than 5-HT2 |
| Adrenergic α2 | 150 | ~167-fold less active than 5-HT2 |
The safety and pharmacological data are derived from standardized experimental methods. Key protocols include:
This compound's safety profile is closely linked to its multi-target mechanism of action. The following diagram summarizes its primary molecular pathways.
Its main therapeutic actions are likely due to:
The most common side effects, somnolence and fatigue, are consistent with its pharmacological profile. Blockade of the histamine H1 receptor is a well-known mechanism for causing sedation, which aligns with the observed clinical data [1] [2].
The following table summarizes the receptor-binding affinity of Ritanserin based on in vitro and in vivo studies [1] [2]. The data is primarily from rodent brain tissue studies.
| Receptor / Site | Binding Affinity (IC₅₀ or Kᵢ) | Relative Selectivity (vs. 5-HT₂A) | Dissociation Half-Life (t½, min) |
|---|---|---|---|
| Serotonin 5-HT₂A | IC₅₀ = 0.3 - 0.9 nM [1] [2] | 1x (Reference) | 160 [1] |
| Serotonin 5-HT₂C | Kᵢ ≈ 0.71 nM [3] | High affinity [4] | Information missing |
| Histamine H₁ | 39-fold lower affinity [1] | 39x higher IC₅₀ | 77 [1] |
| Dopamine D₂ | 77-fold lower affinity [1] | 77x higher IC₅₀ | 11 [1] |
| Adrenergic α₁ | 107-fold lower affinity [1] | 107x higher IC₅₀ | 18 [1] |
| Adrenergic α₂ | 166-fold lower affinity [1] | 166x higher IC₅₀ | 26 [1] |
| Serotonin 5-HT₁ | No binding at up to 1 μM [1] | >1000x higher IC₅₀ | Not applicable |
Beyond its action on serotonin receptors, this compound has been identified as a potent and selective inhibitor of Diacylglycerol Kinase Alpha (DGKα) [3] [5] [6]. The table below compares it with other DGKα inhibitors.
| Compound | Primary Target / Known As | DGKα Inhibitory Activity | Key Characteristics & Experimental Use |
|---|---|---|---|
| This compound | 5-HT₂A/2C antagonist [4] | Potent and selective inhibitor [5] | Used in AML [3], lymphoma [6], and T cell activation [5] research. |
| R59022 & R59949 | DGKα inhibitors [5] | Established inhibitors [5] | Used extensively in vitro; shows species-dependent variability [5]. |
| AMB639752 | DGKα inhibitor [5] | Selective over other DGK isoforms [5] | Minimal pharmacophoric structure; lacks anti-serotonergic activity [5]. |
| CU-3 | DGKα inhibitor [5] | High potency and selectivity [5] | In vivo safety and toxicity profile not fully known [5]. |
For your experimental work, here are the core methodologies used to characterize this compound's activity.
The following diagrams illustrate the two primary signaling pathways modulated by this compound.
This shows this compound's canonical mechanism of blocking serotonin signaling.
This depicts the more recently discovered role in cancer and immunology research.
| Mechanism of Action / Biological Effect | Experimental Model / Assay Type | Key Quantitative Findings / Outcome | Supporting Research |
|---|
| DGKα Inhibition [1] [2] | Cell Viability (CCK-8) & Apoptosis (Annexin V/PI): AML cell lines (Kasumi-1, KG-1α) and primary patient cells. [2] | • Inhibited AML cell proliferation in a dose- and time-dependent manner. • Induced apoptosis (increased Annexin V+ cells). • In mouse xenograft models, 5 mg/kg/day ritanserin reduced leukemia burden. [2] | [2] | | DGKα Isoform Specificity | Enzyme Activity Screening: In vitro assay against a library of this compound analogs. [1] | Identified analogs (e.g., JNJ-3790339) with improved potency and selectivity for DGKα over other isoforms. [1] | [1] | | CaV1.2 Channel Blockade | Whole-Cell Patch Clamp: Freshly isolated rat tail artery smooth muscle cells. [3] | • Concentration-dependent block of CaV1.2 current (Kr = 3.61 µM). • Shifted voltage-dependence of inactivation. • Showed use-dependent block. [3] | [3] | | 5-HT2A Receptor Antagonism | Molecular Dynamics (MD) Simulations: Computational studies of receptor-ligand binding. [4] | Detailed analysis of ligand binding poses and receptor conformational changes associated with antagonism. [4] | [4] | | Downstream Signaling Modulation | Western Blotting & Pathway Analysis: AML cell lines and primary samples. [2] | • Downregulated p-STAT3, p-STAT5, p-MEK, p-ERK. • Modulated PLD signaling and reduced SphK1 expression. [2] | [2] |
For your experimental planning, here are more detailed methodologies from the key studies:
For DGKα & Anti-leukemia Studies [2]:
For CaV1.2 Channel Blockade Studies [3]:
For researchers looking to conduct their own validation studies, contract service providers offer a range of relevant assays. The table below lists services that align with the mechanisms of this compound. [5]
| Service Category | Specific Assay Types |
|---|
| Pathway & Signaling | • GPCR Pathway Reporter Assays (e.g., SEAP) • Receptor internalization (high-content imaging) • Cytokine profiling (multiplex flow cytometry, ELISA) | | Phenotypic & Cellular | • Cell Migration & Invasion (scratch-wound, transwell) • Immune cell function and phenotyping (flow cytometry) • 3D Spheroid Models (for efficacy testing) |
The following diagram synthesizes the key signaling pathways modulated by this compound, as identified in the research.
This diagram illustrates this compound's multi-target functionality:
Based on the compiled data, here are critical points to consider:
Irritant